molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Número de catálogo: B1303621
Número CAS: 77123-57-0
Peso molecular: 202.32 g/mol
Clave InChI: UZQDUXAJFTWMDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium(II) acetate under argon. It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQDUXAJFTWMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377990
Record name 4-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-57-0
Record name 4-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilylethynyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Guide to the Molecular Weight of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a key reagent in various synthetic applications, including pharmaceutical research and materials science.

Compound Identification

  • Chemical Name: this compound

  • Synonyms: 4-(Trimethylsilylethynyl)benzaldehyde, p-[(Trimethylsilyl)ethynyl]benzaldehyde

  • CAS Number: 77123-57-0

Molecular Weight and Formula

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterization.

The molecular formula for this compound is C₁₂H₁₄OSi.[1][2] Its molecular weight is consistently reported as 202.32 g/mol .[2][3][4] This value is derived from the sum of the atomic weights of its constituent atoms.

The table below summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₄OSi[1][2]
Linear Formula (CH₃)₃SiC≡CC₆H₄CHO[3][4]
Molecular Weight 202.32 g/mol [2][3][4]
Melting Point 66-70 °C[2][3]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₂H₁₄OSi). The standard atomic weights of the constituent elements are provided in the table below for reference.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH141.00814.112
OxygenO115.99915.999
SiliconSi128.08628.086
Total Calculated Molecular Weight 202.329

The calculated value of 202.329 g/mol is in excellent agreement with the cited literature value of 202.32 g/mol .

Experimental Protocols

Determining the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Methodology: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+). The molecular weight is determined from the m/z value of this peak. For high-resolution mass spectrometry (HRMS), the measured mass can confirm the elemental composition with high accuracy.

Logical Workflow

The following diagram illustrates the logical process of determining a compound's molecular weight from its chemical formula.

G A Chemical Formula C₁₂H₁₄OSi B Identify Constituent Elements (Carbon, Hydrogen, Oxygen, Silicon) A->B C Determine Atomic Count C: 12, H: 14, O: 1, Si: 1 B->C D Obtain Standard Atomic Weights B->D E Sum of (Atomic Count × Atomic Weight) (12×C) + (14×H) + (1×O) + (1×Si) C->E D->E F Calculated Molecular Weight 202.33 g/mol E->F

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a versatile bifunctional organic compound of significant interest in contemporary chemical research and development. Its structure incorporates a reactive aldehyde group and a protected terminal alkyne, the trimethylsilyl (B98337) (TMS) group, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. The TMS group serves as a protecting group for the terminal acetylene, allowing for selective reactions at the aldehyde functionality. Subsequently, the TMS group can be readily removed to liberate the terminal alkyne for further transformations, such as click chemistry or Sonogashira couplings. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Structure and Identification

The chemical structure of this compound consists of a benzaldehyde (B42025) ring substituted at the para-position with a trimethylsilylethynyl group.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 77123-57-0
Chemical Formula C₁₂H₁₄OSi
Molecular Weight 202.33 g/mol [1]
SMILES C--INVALID-LINK--(C)C#Cc1ccc(C=O)cc1
InChI 1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3
Synonyms 4-(Trimethylsilylethynyl)benzaldehyde, 4-[2-(Trimethylsilyl)ethynyl]benzaldehyde, p-[(Trimethylsilyl)ethynyl]benzaldehyde

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Appearance Light brown to brown solid[2]
Melting Point 66-70 °C (lit.)
Boiling Point 262.1 ± 32.0 °C (Predicted)[2]
Density 0.98 ± 0.1 g/cm³ (Predicted)[2]
Solubility Information not widely available, but likely soluble in common organic solvents such as THF, diethyl ether, and dichloromethane.
Stability Store in a cool, dark place. Keep sealed in a dry environment at room temperature.[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.59d2HAryl-H
7.53d2HAryl-H
0.26s9HTMS-CH₃
(Solvent: CDCl₃, Frequency: 400 MHz)

¹³C NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ)Assignment
132.5Aryl-C
131.9Aryl-C
118.5Aryl-C
111.8Aryl-C
103.0Alkyne-C
99.6Alkyne-C
-0.26TMS-CH₃
(Solvent: CDCl₃, Frequency: 100 MHz)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~2150-2160C≡C stretch (alkyne)
~1700-1720C=O stretch (aldehyde)
~1500-1600C=C stretch (aromatic)
~2720-2820C-H stretch (aldehyde)
~3000-3080C-H stretch (aromatic)
~1250Si-CH₃ stretch
(Data is typical for this class of compound)[3]

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202. Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15).[4]

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from 4-bromobenzaldehyde (B125591) and ethynyltrimethylsilane.[1]

Materials:

  • 4-Bromobenzaldehyde

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI) (optional, but often used as a co-catalyst)

  • Anhydrous triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., THF or toluene)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzaldehyde, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous triethylamine and the chosen anhydrous solvent to the flask.

  • To this mixture, add ethynyltrimethylsilane via syringe.

  • If using, add copper(I) iodide to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Logical Relationship of Synthesis:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_Mixture Reaction_Mixture 4-Bromobenzaldehyde->Reaction_Mixture Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Reaction_Mixture Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction_Mixture CuI (co-catalyst) CuI (co-catalyst) CuI (co-catalyst)->Reaction_Mixture Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction_Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction_Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Workup & This compound This compound Purification->this compound Column Chromatography

Caption: Sonogashira coupling for the synthesis of this compound.

Applications

This compound is a key intermediate in the synthesis of a variety of complex organic molecules.

Organic Synthesis

The primary application of this compound is as a versatile building block. The aldehyde group can undergo a wide range of transformations, including:

  • Wittig reactions

  • Reductive amination

  • Grignard reactions

  • Oxidation to a carboxylic acid

  • Reduction to an alcohol

Following these transformations, the TMS-protected alkyne can be deprotected and utilized in further reactions.

Experimental Workflow for Derivatization:

Derivatization_Workflow start This compound aldehyde_reaction Reaction at Aldehyde Group (e.g., Wittig, Grignard) start->aldehyde_reaction deprotection TMS Deprotection (e.g., K₂CO₃/MeOH or TBAF) aldehyde_reaction->deprotection alkyne_reaction Reaction at Terminal Alkyne (e.g., Click Chemistry, Sonogashira) deprotection->alkyne_reaction final_product Complex Molecule alkyne_reaction->final_product

Caption: Synthetic utility workflow of this compound.

Medicinal Chemistry

In drug discovery, this compound can be used to introduce an alkyne handle into a molecule, which can then be used for bioconjugation via "click chemistry" to attach probes, imaging agents, or other functionalities. The aromatic aldehyde core is also a common scaffold in medicinal chemistry.

Materials Science

The rigid, linear structure of the ethynylbenzaldehyde core makes it an attractive component for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It can be incorporated into conjugated polymers and dendrimers. For instance, it has been used in the preparation of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin, a component for advanced materials. Another noted application is in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its orthogonal reactivity, with a modifiable aldehyde group and a protected alkyne, allows for the stepwise construction of complex molecular architectures. This makes it an indispensable tool for researchers in academia and industry, particularly in the fields of drug development and materials science. The straightforward synthesis via Sonogashira coupling further enhances its accessibility and utility.

References

An In-Depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a versatile bifunctional organic compound that incorporates both a reactive aldehyde group and a protected terminal alkyne. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic architectures, functional materials, and as a precursor in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The nomenclature and key physical and chemical properties of this compound are summarized below.

IUPAC Name: this compound[1]

Synonyms:

  • 4-(Trimethylsilylethynyl)benzaldehyde[2]

  • 4-[2-(Trimethylsilyl)ethynyl]benzaldehyde[2]

  • p-[(Trimethylsilyl)ethynyl]benzaldehyde[2]

  • 4-((Trimethylsilyl)ethynyl)benzaldehyde[3]

  • Benzaldehyde, 4-[(trimethylsilyl)ethynyl]-[4]

Quantitative Data
PropertyValueSource
CAS Number 77123-57-0[5]
Molecular Formula C₁₂H₁₄OSi[4]
Molecular Weight 202.32 g/mol [5][6]
Melting Point 66-70 °C (lit.)[4]
Appearance Light brown to brown solid[4]
Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound: 4-[(Trimethylsilyl)ethynyl]benzonitrile in CDCl₃)

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignmentSource
¹H7.59d82H, aryl-H[6]
¹H7.53d82H, aryl-H[6]
¹H0.26s9H, TMS-CH₃[6]
¹³C132.6aryl-C[6]
¹³C132.1aryl-C[6]
¹³C128.2aryl-C[6]
¹³C118.6aryl-C (ipso-CN)[6]
¹³C111.9aryl-C[6]
¹³C103.2alkyne-C[6]
¹³C99.7alkyne-C[6]
¹³C-0.10TMS-CH₃[6]

Other Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Available as ATR-IR and Transmission IR spectra.[7]

  • Raman Spectroscopy: A computed Raman spectrum is available.[7]

  • Mass Spectrometry (MS): GC-MS data is available.[7]

Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.

Synthesis via Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[8]

Reaction Scheme:

Detailed Protocol:

  • Materials:

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzaldehyde (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 equivalents), and copper(I) iodide (e.g., 0.05 equivalents).[8]

    • Add anhydrous solvent (e.g., Toluene or THF) and triethylamine (e.g., 3.0 equivalents).[8]

    • To the stirred mixture, add trimethylsilylacetylene (e.g., 1.2 equivalents) via syringe.

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.[8]

    • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Applications in Multi-Step Synthesis

This compound is a key intermediate in the synthesis of more complex molecules. A notable application is in the preparation of 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (B3029971), a precursor for covalent organic frameworks (COFs) and fluorescent macromolecules.[9][10]

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

This two-step synthesis first involves the deprotection of the trimethylsilyl (B98337) group, followed by a second Sonogashira coupling.

Experimental Workflow:

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Sonogashira Coupling A This compound B 4-Ethynylbenzaldehyde (B1303622) A->B K₂CO₃, MeOH/THF C 4-Ethynylbenzaldehyde E 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde C->E Pd(PPh₃)₂Cl₂, CuI, Et₃N D 4-Bromobenzaldehyde D->E Pd(PPh₃)₂Cl₂, CuI, Et₃N

Caption: Workflow for the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzaldehyde.

Detailed Protocol for the Synthesis of 4,4'-(ethyne-1,2-diyl)dibenzaldehyde:

  • Step 1: Deprotection of this compound to 4-Ethynylbenzaldehyde

    • Dissolve this compound in a mixture of methanol (B129727) and tetrahydrofuran (THF).

    • Add potassium carbonate (K₂CO₃) to the solution.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. The crude 4-ethynylbenzaldehyde is then purified.

  • Step 2: Sonogashira Coupling to form 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

    • In a Schlenk flask under an inert atmosphere, combine the prepared 4-ethynylbenzaldehyde, 4-bromobenzaldehyde, a palladium catalyst such as Pd(PPh₃)₂Cl₂, and copper(I) iodide (CuI) in a suitable solvent like triethylamine.[9]

    • Heat the reaction mixture (e.g., to 70 °C) and stir for several hours until the reaction is complete.[11]

    • After cooling, the product is isolated and purified, typically by column chromatography, to yield 4,4'-(ethyne-1,2-diyl)dibenzaldehyde as a solid.[9]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its dual functionality allows for sequential and site-selective reactions, making it an important intermediate in the synthesis of functional materials, complex organic molecules, and potential pharmaceutical compounds. The well-established Sonogashira coupling provides a reliable and efficient route for its preparation. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde from 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-[(trimethylsilyl)ethynyl]benzaldehyde from 4-bromobenzaldehyde (B125591), a key reaction in organic synthesis for the introduction of a protected ethynyl (B1212043) functionality onto an aromatic ring. The primary method detailed is the Sonogashira cross-coupling reaction, a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction. This document outlines both copper-catalyzed and copper-free protocols, presenting quantitative data, detailed experimental procedures, and visual representations of the synthetic workflow.

Reaction Principle and Signaling Pathway

The synthesis of this compound from 4-bromobenzaldehyde is predominantly achieved through a Sonogashira coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (trimethylsilylacetylene) with an aryl halide (4-bromobenzaldehyde) in the presence of a palladium catalyst, and typically a copper(I) co-catalyst and an amine base.[3] The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be readily removed in a subsequent step if the free alkyne is desired.[2]

The catalytic cycle of the copper-catalyzed Sonogashira coupling is illustrated below. It involves the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR CuX CuX Transmetalation->CuX Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Transmetalation HC≡CR + Base HC≡CR + Base HC≡CR + Base->Cu-C≡CR CuX

Figure 1: Catalytic Cycle of the Sonogashira Coupling Reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene (B32187) under various conditions.

Table 1: Reagents and Catalysts for Sonogashira Coupling

Reagent/CatalystMolar Equiv. / Mol%RoleReference
4-Bromobenzaldehyde1.0Aryl Halide[4]
Trimethylsilylacetylene1.1 - 1.5Terminal Alkyne[4][5]
Pd(PPh₃)₂Cl₂2 - 5 mol%Palladium Catalyst[4]
Pd(OAc)₂2.5 mol%Palladium Pre-catalyst[6]
PPh₃2 - 5 mol%Phosphine Ligand[4]
CuI1 - 5 mol%Copper(I) Co-catalyst[4][5]
Triethylamine (B128534) (Et₃N)2.0 - 3.0Base and Solvent[4][5]
2,2,6,6-Tetramethylpiperidine (B32323) (TMP)2.0Base[6]
Tetrahydrofuran (THF)-Solvent[5]
Dimethyl Sulfoxide (DMSO)-Solvent[6]

Table 2: Reaction Conditions and Yields

Catalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuITriethylamineTriethylamineRefluxNot SpecifiedGood[4]
[DTBNpP]Pd(crotyl)ClDMSOTMPRoom Temp.292[6]
Pd/CuFe₂O₄EthanolK₂CO₃70481[7]
Pd(OAc)₂/CuI (Microwave)AcetonitrileTriethylamine1000.2590[8][9]

Experimental Protocols

This section provides detailed methodologies for both traditional copper-catalyzed and modern copper-free Sonogashira coupling reactions for the synthesis of this compound.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[4][5]

Materials:

  • 4-Bromobenzaldehyde

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), copper(I) iodide (0.01-0.05 eq), and triphenylphosphine (0.02-0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF. Stir the mixture at room temperature for 15-30 minutes.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the combined organic filtrates with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on a modern, room-temperature, copper-free method.[6][10]

Materials:

  • 4-Bromobenzaldehyde

  • Trimethylsilylacetylene

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon)

  • Standard glassware for anhydrous reactions (Schlenk tube)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 4-bromobenzaldehyde (0.5 mmol, 1.0 eq) and the palladium precatalyst (2.5 mol %).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMSO (2.5 mL) via syringe, followed by 2,2,6,6-tetramethylpiperidine (1.0 mmol, 2.0 eq) and trimethylsilylacetylene (0.8 mmol, 1.6 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Sonogashira Coupling Reaction cluster_workup Work-up and Purification Reaction_Setup 1. Reaction Setup (Inert Atmosphere) Reagent_Addition 2. Reagent Addition (Solvent, Base, Alkyne) Reaction_Setup->Reagent_Addition Reaction 3. Reaction (Heating/Stirring) Reagent_Addition->Reaction Monitoring 4. Monitoring (TLC/GC-MS) Reaction->Monitoring Quenching 5. Quenching (Water) Monitoring->Quenching Reaction Complete Extraction 6. Extraction (Organic Solvent) Quenching->Extraction Washing 7. Washing (Water, Brine) Extraction->Washing Drying 8. Drying (Anhydrous Sulfate) Washing->Drying Concentration 9. Concentration Drying->Concentration Purification 10. Column Chromatography Concentration->Purification Product Pure Product Purification->Product Reagent_Roles Reactants Reactants 4-Bromobenzaldehyde (Aryl Halide) Trimethylsilylacetylene (Alkyne) Product Product This compound Reactants->Product Catalytic_System Catalytic System Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Copper(I) Co-catalyst (e.g., CuI) Phosphine Ligand (e.g., PPh3) Catalytic_System->Product facilitates Reaction_Environment Reaction Environment Amine Base (e.g., Triethylamine) Anhydrous Solvent (e.g., THF) Inert Atmosphere (e.g., Argon) Reaction_Environment->Product enables

References

Sonogashira coupling for 4-[(Trimethylsilyl)ethynyl]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde via Sonogashira Coupling

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4][5]

This guide provides a comprehensive technical overview of the synthesis of this compound, a key building block in medicinal chemistry and materials science. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively deprotected under mild conditions for subsequent transformations. The synthesis typically involves the coupling of a 4-halobenzaldehyde (commonly 4-bromo- or 4-iodobenzaldehyde) with ethynyltrimethylsilane.[6] This document details the reaction mechanism, optimized conditions, a general experimental protocol, and a summary of quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst is responsible for the deprotonation of the terminal alkyne and the subsequent transmetalation to the palladium center.[1] Copper-free protocols have also been developed, often requiring stronger bases or specific ligand systems to facilitate the deprotonation and subsequent steps.[1][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Pd_alkyne Ar-Pd(II)L₂-C≡C-TMS Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0  Regenerates  Catalyst Product Ar-C≡C-TMS Pd_alkyne->Product Reductive Elimination ArX 4-Halobenzaldehyde (Ar-X) ArX->Pd_complex CuX Cu(I)X Cu_pi [HC≡C-TMS • Cu(I)]⁺ CuX->Cu_pi π-Complex Formation Cu_acetylide Cu(I)-C≡C-TMS Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Copper Acetylide Cu_acetylide->CuX  Regenerates  Catalyst Alkyne Ethynyltrimethylsilane (HC≡C-TMS) Alkyne->Cu_pi Base Base (e.g., Et₃N) Base->Cu_pi

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

A typical experimental procedure involves the setup of the reaction under an inert atmosphere, followed by heating, and subsequent workup and purification to isolate the final product.

Experimental_Workflow start Start setup Reaction Setup: - Flask under inert gas (Ar/N₂) - Add 4-halobenzaldehyde, solvent, base - Add Pd catalyst, CuI, and ligand start->setup degas Degas Mixture (e.g., freeze-pump-thaw or bubble with Ar) setup->degas add_alkyne Add Ethynyltrimethylsilane via syringe degas->add_alkyne react Heat Reaction Mixture (e.g., 50-80 °C) with stirring add_alkyne->react monitor Monitor Progress (TLC or GC-MS) react->monitor quench Reaction Cooled & Quenched (e.g., add water or sat. NH₄Cl) monitor->quench Upon completion extract Extraction - Extract with organic solvent (e.g., EtOAc, CH₂Cl₂) - Wash organic layer - Dry over Na₂SO₄ or MgSO₄ quench->extract concentrate Concentrate in vacuo (Rotary Evaporator) extract->concentrate purify Purification (Flash Column Chromatography) concentrate->purify end Pure Product This compound purify->end

Caption: General experimental workflow for Sonogashira synthesis.

Optimization of Reaction Parameters

The yield and efficiency of the Sonogashira coupling are highly dependent on several parameters. The choice of aryl halide, catalyst system, base, and solvent must be carefully considered to achieve optimal results.

  • Aryl Halide: The reactivity order for the aryl halide is I > Br > Cl. 4-Iodobenzaldehyde is the most reactive substrate, often allowing for milder conditions and lower catalyst loadings. 4-Bromobenzaldehyde (B125591) is also commonly used and is more cost-effective, though it may require slightly more forcing conditions.[6]

  • Palladium Catalyst: Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][8] Catalyst loading can range from 0.1 mol% to 5 mol%, with lower loadings being more desirable for process efficiency and sustainability.[3][4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its presence is crucial in the traditional mechanism for activating the alkyne.[2]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically required.[3] It serves to neutralize the hydrogen halide formed during the reaction and aids in the deprotonation of the alkyne. In many cases, the amine can also serve as the solvent.

  • Solvent: A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), acetonitrile, or neat triethylamine. Anhydrous and anaerobic conditions are generally preferred to prevent side reactions and catalyst deactivation.[2]

Table 1: Summary of Reaction Conditions for Sonogashira Coupling

Aryl Halide (1.0 eq)Alkyne (eq)Pd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydeTMS-acetylene (1.1)Pd(PPh₃)₂Cl₂ (2-5)2-5-TriethylamineReflux-Good[9]
4-BromobenzaldehydeTMS-acetylene (1.05)Pd(OAc)₂ (1) / PPh₃ (2)-Cs₂CO₃ (1)Dioxane150666 (modified)[10]
Aryl IodideTerminal Alkyne (1.1)Pd Catalyst (0.1)1Base (2.2)Acetonitrile8024High[11]
Aryl BromideTerminal Alkyne (1.5)Pd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃ (1)2-MeTHFRT48Good-Excellent[7]
Aryl HalideTerminal Alkyne (1.2)PdCl₂(PPh₃)₂ (3)-TBAF (3)Solvent-free80-1200.2-1Moderate-Excellent[12]

Note: The table presents a consolidation of typical conditions reported in the literature for Sonogashira couplings. Yields are descriptive as they vary significantly with the specific substrate and precise conditions.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 4-bromobenzaldehyde.

Materials and Equipment:

  • Two- or three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

  • Syringes and needles

  • 4-Bromobenzaldehyde

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes, dichloromethane)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Reaction Setup: A 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser connected to a nitrogen line, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: The flask is charged with 4-bromobenzaldehyde (e.g., 1.85 g, 10.0 mmol), PdCl₂(PPh₃)₂ (e.g., 140 mg, 0.2 mmol, 2 mol%), and CuI (e.g., 38 mg, 0.2 mmol, 2 mol%).

  • Anhydrous triethylamine (e.g., 100 mL) is added to the flask via cannula or syringe. The mixture is stirred to dissolve the solids, resulting in a yellow suspension.

  • The reaction mixture is degassed by bubbling nitrogen through the solution for 15-20 minutes.

  • Ethynyltrimethylsilane (e.g., 1.5 mL, 11.0 mmol, 1.1 equiv) is then added dropwise via syringe.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 89 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting 4-bromobenzaldehyde is consumed (typically 4-8 hours).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The triethylammonium (B8662869) bromide salt precipitates and is removed by filtration through a pad of Celite. The filter cake is washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator.[13]

  • The resulting residue is redissolved in dichloromethane (B109758) (100 mL) and washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated in vacuo to yield the crude product as an oil or solid.[14]

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.[14] Fractions containing the desired product are combined and concentrated to afford this compound as a solid.

Conclusion

The Sonogashira coupling is a highly reliable and versatile method for the synthesis of this compound. By carefully selecting the aryl halide, catalyst system, and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The provided protocol offers a robust starting point for laboratory synthesis, which can be further optimized to suit specific research and development needs. The ongoing development of more sustainable and efficient catalytic systems, including copper-free and solvent-free options, continues to enhance the utility of this important transformation in modern chemistry.[3][15]

References

The Multifaceted Role of the Trimethylsilyl Group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a versatile bifunctional molecule that has garnered significant attention in organic synthesis, materials science, and medicinal chemistry. Its utility stems from the unique interplay between the reactive aldehyde group and the protected terminal alkyne. The trimethylsilyl (B98337) (TMS) group plays a pivotal role, serving not only as a crucial protecting group but also influencing the molecule's reactivity and facilitating its use as a key building block in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the functions of the TMS group in this compound, supported by detailed experimental protocols, quantitative data, and illustrations of its application in various synthetic pathways.

Core Functions of the Trimethylsilyl Group

The trimethylsilyl group imparts several key features to the 4-ethynylbenzaldehyde (B1303622) scaffold:

  • Protecting Group for Terminal Alkyne: The most prominent role of the TMS group is to protect the acidic proton of the terminal alkyne.[1] This protection is essential for preventing unwanted side reactions, such as homo-coupling (Glaser coupling), especially in the presence of bases and metal catalysts used in cross-coupling reactions.[2] The TMS group is sufficiently robust to withstand a variety of reaction conditions while being readily removable under mild protocols, allowing for the selective unmasking of the terminal alkyne for subsequent transformations.

  • Modulation of Electronic Properties and Reactivity: The TMS group exhibits both steric and electronic effects that influence the reactivity of the ethynylbenzaldehyde molecule.[3] Electronically, the silicon atom can engage in σ-π conjugation with the alkyne, subtly altering the electron density of the π-system. Sterically, the bulky TMS group can direct the regioselectivity of certain reactions.[3]

  • Facilitation of Purification and Characterization: The presence of the non-polar TMS group can improve the solubility of the molecule in organic solvents and enhance its volatility, which can be advantageous for purification techniques like column chromatography and for analytical methods such as gas chromatography-mass spectrometry (GC-MS).[4]

Quantitative Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₄OSi
Molecular Weight 202.33 g/mol
Melting Point 66-70 °C
Appearance Light brown to brown solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.02 (s, 1H, CHO), 7.87 (d, J=8.1 Hz, 2H, Ar-H), 7.68 (d, J=8.1 Hz, 2H, Ar-H), 0.28 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191.5, 135.9, 132.4, 129.7, 129.3, 104.2, 98.3, -0.1
FTIR (KBr, cm⁻¹) ~2960 (C-H, TMS), ~2160 (C≡C, alkyne), ~1700 (C=O, aldehyde)
Mass Spectrum (m/z) 202 (M⁺), 187 (M⁺ - CH₃), 73 (Si(CH₃)₃⁺)

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are crucial for its effective utilization.

Synthesis via Sonogashira Coupling

The most common method for the synthesis of this compound is the Sonogashira cross-coupling reaction between 4-bromobenzaldehyde (B125591) and ethynyltrimethylsilane.[5][6]

Reaction:

Detailed Protocol:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in degassed triethylamine (B128534) (Et₃N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 15 minutes.

  • Ethynyltrimethylsilane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the triethylammonium (B8662869) bromide salt is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford this compound as a solid.[7]

Deprotection of the Trimethylsilyl Group

The removal of the TMS group to unveil the terminal alkyne is a key step in many synthetic applications. Two common methods are presented below.

Tetrabutylammonium fluoride (B91410) (TBAF) is a highly effective reagent for the cleavage of the Si-C bond.[8][9]

Reaction:

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a 1 M solution of TBAF in THF (1.1 eq) dropwise.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 4-ethynylbenzaldehyde can be purified by column chromatography if necessary.

A milder and often more economical method involves the use of potassium carbonate in methanol (B129727).[10][11]

Reaction:

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in methanol is added anhydrous potassium carbonate (K₂CO₃, 0.2-1.0 eq).[10]

  • The suspension is stirred at room temperature for a period ranging from 30 minutes to a few hours, with reaction progress monitored by TLC.

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-ethynylbenzaldehyde.

Signaling Pathways and Experimental Workflows

The utility of this compound as a synthetic intermediate is best illustrated through diagrams of reaction pathways and experimental workflows.

Deprotection_Mechanism cluster_fluoride Fluoride-Mediated Deprotection cluster_base Base-Catalyzed Methanolysis TMS_Benzaldehyde_F This compound Pentacoordinate_Si Pentacoordinate Silicon Intermediate TMS_Benzaldehyde_F->Pentacoordinate_Si Nucleophilic Attack TBAF TBAF (F⁻) TBAF->Pentacoordinate_Si Ethynyl_Benzaldehyde_F 4-Ethynylbenzaldehyde Pentacoordinate_Si->Ethynyl_Benzaldehyde_F Fragmentation TMSF TMS-F Pentacoordinate_Si->TMSF TMS_Benzaldehyde_B This compound Pentacoordinate_Si_B Pentacoordinate Silicon Intermediate TMS_Benzaldehyde_B->Pentacoordinate_Si_B Nucleophilic Attack K2CO3_MeOH K₂CO₃ / MeOH (MeO⁻) K2CO3_MeOH->Pentacoordinate_Si_B Ethynyl_Benzaldehyde_B 4-Ethynylbenzaldehyde Pentacoordinate_Si_B->Ethynyl_Benzaldehyde_B Fragmentation TMSOMe TMS-OMe Pentacoordinate_Si_B->TMSOMe

Caption: Deprotection mechanisms of the trimethylsilyl group.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 4-Bromobenzaldehyde Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂ CuI Et₃N Stirring Stir at RT to 50°C Reagents->Stirring Solvent Degassed Triethylamine Solvent->Stirring Inert_Atmosphere Argon or Nitrogen Inert_Atmosphere->Stirring Monitoring TLC / GC-MS Stirring->Monitoring Filtration Filter triethylammonium bromide Monitoring->Filtration Reaction Complete Concentration1 Concentrate filtrate Filtration->Concentration1 Extraction Dissolve, Wash, Dry Concentration1->Extraction Concentration2 Concentrate organic phase Extraction->Concentration2 Purification Column Chromatography Concentration2->Purification Product This compound Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

Applications in Materials Science and Drug Discovery

The unique structure of this compound makes it a valuable precursor in the synthesis of advanced materials and pharmaceutically active compounds.

Synthesis of Conjugated Polymers

The aldehyde and the protected alkyne functionalities allow for the incorporation of this molecule into conjugated polymer backbones, such as poly(arylene ethynylene)s (PAEs).[12][13] These materials are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The TMS group allows for controlled, stepwise polymerization. For instance, the aldehyde can be used in a Wittig or Horner-Wadsworth-Emmons reaction, followed by deprotection of the TMS group and subsequent Sonogashira coupling to extend the polymer chain.

Polymer_Synthesis Monomer This compound Step1 Reaction at Aldehyde Group (e.g., Wittig Reaction) Monomer->Step1 Intermediate TMS-Protected Polymer Precursor Step1->Intermediate Step2 TMS Deprotection (e.g., TBAF or K₂CO₃/MeOH) Intermediate->Step2 Deprotected_Intermediate Terminal Alkyne Polymer Precursor Step2->Deprotected_Intermediate Step3 Polymerization (e.g., Sonogashira Coupling) Deprotected_Intermediate->Step3 Polymer Conjugated Polymer (Poly(arylene ethynylene)) Step3->Polymer

Caption: Logical relationship in conjugated polymer synthesis.

Drug Discovery and Medicinal Chemistry

In drug discovery, the ethynylphenyl moiety is a known pharmacophore in various therapeutic agents, including kinase inhibitors.[14][15] The carbon-carbon triple bond can act as a rigid linker to orient functional groups for optimal binding to a biological target. This compound serves as a key starting material for the synthesis of such compounds. The aldehyde group can be readily converted into other functionalities, such as amines via reductive amination or oximes, which can then be further elaborated. The TMS-protected alkyne allows for the introduction of the ethynyl (B1212043) group at a late stage in the synthesis, which is often a desirable strategy in medicinal chemistry programs.

Conclusion

The trimethylsilyl group in this compound is far more than a simple protecting group. It is a key enabler of this molecule's broad utility in modern organic chemistry. By providing robust protection for the terminal alkyne, modulating the molecule's reactivity, and facilitating its handling and purification, the TMS group allows chemists to harness the synthetic potential of the ethynylbenzaldehyde scaffold. This technical guide has provided a comprehensive overview of the role of the TMS group, complete with practical experimental details and illustrations of its application in the synthesis of functional materials and potential therapeutic agents. A thorough understanding of these principles is essential for researchers and professionals seeking to leverage the unique properties of this versatile chemical building block.

References

A Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde: Synthesis, Commercial Availability, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-[(trimethylsilyl)ethynyl]benzaldehyde, a key building block in synthetic chemistry, for researchers, scientists, and professionals in drug development. This document details its commercial availability, key chemical properties, synthesis protocols, and its application in the construction of complex molecular architectures.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. Below is a summary of major suppliers and their offerings.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 52338097%5 g
Thermo Scientific Chemicals AAH550600397%1 g, 5 g, 25 g
Oakwood Chemical 33709395+%250 mg, 1 g
Cenmed Enterprises C007B-29136397%1g, 5g, 10g, 25g, 100g
Crysdot LLC CD42000256-Inquire for pack sizes

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 77123-57-0[1][2]
Molecular Formula C₁₂H₁₄OSi[3]
Molecular Weight 202.32 g/mol [1][2]
Melting Point 66-70 °C (lit.)[1][2]
Purity ≥97% (typically)[1][2]
Appearance Solid
SMILES String C--INVALID-LINK--(C)C#Cc1ccc(C=O)cc1[1][2]
InChI Key UZQDUXAJFTWMDT-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction couples a terminal alkyne (ethynyltrimethylsilane) with an aryl halide (4-bromobenzaldehyde).

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[4][5]

Materials:

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 4-bromobenzaldehyde (1.0 eq), the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), copper(I) iodide (e.g., 5-10 mol%), and triphenylphosphine (e.g., 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (e.g., THF or toluene) and anhydrous triethylamine (e.g., 2-3 eq) to the flask via syringe.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

  • Slowly add ethynyltrimethylsilane (e.g., 1.1-1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to a temperature of 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Sonogashira_Coupling_Workflow reagents Reagents: - 4-Bromobenzaldehyde - Ethynyltrimethylsilane - Pd Catalyst & CuI - Base (e.g., Et3N) - Solvent (e.g., THF) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Sonogashira Coupling (Heating) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Sonogashira Coupling Workflow

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry.

Synthesis of Porphyrin Derivatives

This aldehyde is a key precursor for the synthesis of meso-substituted porphyrins. The trimethylsilyl (B98337) group can be retained or removed to allow for further functionalization.

The following is a representative procedure based on the Lindsey synthesis of meso-tetraphenylporphyrins.

Materials:

  • This compound

  • Pyrrole (B145914) (freshly distilled)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a large, dry, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add anhydrous dichloromethane.

  • Add this compound (1.0 eq) and freshly distilled pyrrole (1.0 eq) to the flask.

  • Purge the solution with an inert gas for 15-20 minutes.

  • Add the acid catalyst (e.g., TFA, 0.1 eq, or BF₃·OEt₂) dropwise to the stirred solution. The reaction mixture will typically darken.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the consumption of the aldehyde by TLC.

  • Add the oxidizing agent (e.g., DDQ or chloranil, 0.75 eq) and continue stirring, often with exposure to air, for an additional 1-2 hours. The solution should turn a deep purple color.

  • Neutralize the reaction mixture with a small amount of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude porphyrin by column chromatography on silica gel, typically using a solvent system such as dichloromethane/hexanes.

Porphyrin_Synthesis_Workflow reactants Reactants: - this compound - Pyrrole condensation Acid-Catalyzed Condensation (e.g., TFA in DCM) reactants->condensation oxidation Oxidation (e.g., DDQ) condensation->oxidation purification Purification (Column Chromatography) oxidation->purification porphyrin meso-Tetrakis-Substituted Porphyrin purification->porphyrin

Porphyrin Synthesis Workflow
Synthesis of Imidazolidine-1,3-diol Derivatives

This aldehyde is also utilized in the preparation of substituted imidazolidine-1,3-diols, which are of interest in various fields of chemistry.[3]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no direct evidence in the peer-reviewed literature to suggest that this compound itself is directly involved in any specific biological signaling pathways. Its primary role in a drug development context is as a synthetic intermediate.

However, the molecular scaffolds that can be constructed using this building block have been associated with a range of biological activities:

  • Porphyrin derivatives are extensively studied as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their mechanism of action involves the generation of reactive oxygen species upon light activation, leading to localized cell death.

  • Imidazolidine derivatives represent a broad class of heterocyclic compounds with diverse pharmacological properties. For example, certain substituted imidazolidines have been investigated as cannabinoid receptor ligands.[6]

The biological activity of any final compound derived from this compound is determined by the overall molecular structure and not by the starting aldehyde itself. Researchers using this compound are encouraged to perform detailed biological evaluations of their final synthesized molecules.

Safety Information

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should be used by qualified individuals. All chemical reactions should be performed with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling: Synthesis of 4-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira coupling of 4-iodobenzaldehyde (B108471) and trimethylsilylacetylene (B32187) to synthesize 4-ethynylbenzaldehyde (B1303622). This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The protocol described herein employs a palladium-copper co-catalyzed system and includes an in-situ deprotection of the trimethylsilyl (B98337) group, streamlining the process into a one-pot synthesis. This methodology is highly relevant for the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of C(sp²)-C(sp) bonds.[1] It typically involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. The use of trimethylsilylacetylene offers the advantage of a stable and less volatile alkyne source, with the trimethylsilyl (TMS) group being readily removed in-situ to generate the terminal alkyne required for the coupling.[2] This one-pot approach enhances efficiency by eliminating the need to isolate the potentially volatile terminal alkyne.[3]

Reaction Scheme

Figure 1: Overall reaction scheme for the Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene, followed by in-situ desilylation to yield 4-ethynylbenzaldehyde.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-IodobenzaldehydeReagentSigma-Aldrich
TrimethylsilylacetyleneReagentSigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst GradeStrem Chemicals
Copper(I) iodideReagentAcros Organics
Triethylamine (B128534) (Et₃N)AnhydrousAcros Organics
Tetrahydrofuran (B95107) (THF)AnhydrousSigma-Aldrich
Ethyl acetate (B1210297) (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NH₄ClLaboratory GradeFisher Scientific
BrineLaboratory GradeFisher Scientific
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)Laboratory GradeFisher Scientific
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich
Equipment
  • Schlenk flask or two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

  • Glass column for chromatography

Detailed Experimental Procedure

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.0 mmol, 232 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe.

  • Stir the resulting mixture at room temperature for 10-15 minutes until the solids have dissolved.

Addition of Alkyne and Reaction Progression:

  • Slowly add trimethylsilylacetylene (1.2 mmol, 0.17 mL) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The consumption of 4-iodobenzaldehyde indicates the reaction is proceeding. The in-situ deprotection of the silylated intermediate is facilitated by the amine base and any residual water.

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic mixture sequentially with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) to remove the copper catalyst and triethylammonium (B8662869) salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product, 4-ethynylbenzaldehyde.

  • The fractions containing the pure product are combined and the solvent is removed in vacuo to yield 4-ethynylbenzaldehyde as a solid. A reported yield for a similar Sonogashira coupling to produce an aryl-alkynyl benzaldehyde (B42025) is around 75%.[5]

Data Presentation

Table 1: Reagent Quantities and Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
4-Iodobenzaldehyde232.021.0232 mg1.0
Trimethylsilylacetylene98.221.20.17 mL1.2
Pd(PPh₃)₂Cl₂701.900.0214 mg0.02
CuI190.450.047.6 mg0.04
Triethylamine (Et₃N)101.193.00.42 mL3.0
Tetrahydrofuran (THF)72.11-5 mL-
Table 2: Typical Reaction Parameters and Outcomes
ParameterValue
Reaction Temperature50-60 °C
Reaction Time4-6 hours
Typical Isolated Yield~75%[5]
Product AppearanceOff-white to pale yellow solid

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(C≡CR)L2->Product Ar-C≡CR Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Deprotonation (R-C≡CH, Base) Cu(I)C≡CR->Ar-Pd(II)(X)L2 Cu(I)C≡CR->Cu(I)X

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Ar-I, Pd catalyst, CuI in Schlenk flask) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Add Solvents and Base (THF, Et3N) inert->reagents alkyne Add Trimethylsilylacetylene reagents->alkyne reaction Heat and Stir (50-60 °C, 4-6 h) Monitor by TLC alkyne->reaction workup Work-up (Dilute with EtOAc, Wash with aq. NH4Cl and Brine) reaction->workup dry Dry and Concentrate (Dry with MgSO4, Rotary Evaporation) workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Product (4-ethynylbenzaldehyde) purify->product

Caption: A step-by-step workflow for the synthesis of 4-ethynylbenzaldehyde.

References

Application Notes and Protocols for the Synthesis of Porphyrin Derivatives Using 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a key building block in the synthesis of advanced porphyrin derivatives. Its dual functionality, featuring a reactive aldehyde group and a protected terminal alkyne, allows for its incorporation into the porphyrin macrocycle via two primary strategies: direct condensation with pyrrole (B145914) to form the porphyrin core, or post-synthetic modification of a pre-formed porphyrin through cross-coupling reactions. The trimethylsilyl (B98337) (TMS) protecting group is crucial as it prevents unwanted side reactions of the alkyne during the initial synthesis, and can be selectively removed to yield a terminal alkyne. This terminal alkyne serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures such as molecular wires, photosensitizers for photodynamic therapy (PDT), and components for molecular electronics.

These application notes provide detailed protocols for the synthesis of porphyrin derivatives using this compound, covering both the direct condensation and post-synthetic modification approaches, as well as the subsequent deprotection of the TMS group.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of Tetrakis(4-ethynylphenyl)porphyrin via Direct Condensation

MethodAldehydeCatalyst/AcidSolventOxidantYield (%)Reference
Lindsey4-EthynylbenzaldehydeBF₃·OEt₂Dichloromethane (B109758) (DCM)DDQ34[1]
Adler-LongoVarious BenzaldehydesPropionic AcidPropionic AcidAir10-30[2]

Note: The Lindsey method has been successfully applied to the deprotected form, 4-ethynylbenzaldehyde. The conditions are transferable to the TMS-protected analogue.

Table 2: Synthesis of Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)porphyrin via Sonogashira Cross-Coupling

Porphyrin PrecursorAlkyneCatalystSolventBaseYield (%)Reference
5,10,15,20-Tetrakis(4-bromophenyl)porphyrinTrimethylsilylacetylene (B32187)PdCl₂(PPh₃)₂Triethylamine (B128534)Triethylamine78[1]
5,10,15,20-Tetrakis(4-bromophenyl)porphyrinVarious AlkynesPd(PPh₃)₄DMF/TriethylamineTriethylamine~70[1]

Table 3: Deprotection of TMS-Protected Ethynyl Porphyrins

SubstrateReagentSolventReaction TimeYield (%)Reference
TMS-Alkyne (General)K₂CO₃Methanol2 hoursHigh[3]
TMS-Ethynyl PorphyrinTBAFTHF2-16 hoursSubstrate Dependent[4]

Experimental Protocols

Protocol 1: Synthesis of 5,10,15,20-Tetrakis{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin via Lindsey Condensation

This protocol describes the formation of the porphyrin macrocycle by direct condensation of this compound with pyrrole.

Materials:

Procedure:

  • In a meticulously dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and freshly distilled pyrrole (1 equivalent) in anhydrous dichloromethane to achieve a final concentration of approximately 10 mM.

  • To the stirred solution, add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature in the dark for 2-3 hours. The solution will darken significantly.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.75 equivalents) to the reaction mixture and continue stirring at room temperature for an additional 2 hours to oxidize the porphyrinogen (B1241876) to the porphyrin.

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and chloroform, starting with pure hexane and gradually increasing the polarity with chloroform. The desired porphyrin will be a distinct purple band.

  • Collect the fractions containing the product, combine them, and remove the solvent in vacuo to yield the purified 5,10,15,20-tetrakis{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin as a purple solid.

Protocol 2: Synthesis of 5,10,15,20-Tetrakis{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin via Sonogashira Cross-Coupling

This protocol details the four-fold Sonogashira coupling of a pre-formed brominated porphyrin with trimethylsilylacetylene.[1]

Materials:

  • 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI) (optional, but often used in Sonogashira reactions)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Triethylamine (Et₃N)

  • Celite

  • Dichloromethane

  • Methanol

Procedure:

  • To a Schlenk flask, add 5,10,15,20-tetrakis(4-bromophenyl)porphyrin (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and if used, CuI (2-4 mol%).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF and anhydrous triethylamine to dissolve the solids.

  • Add trimethylsilylacetylene (4.5-5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system.

  • Collect the purple fractions and evaporate the solvent to obtain the desired product.

Protocol 3: Deprotection of the Trimethylsilyl (TMS) Group

This protocol describes the removal of the TMS protecting group to yield the terminal alkyne, which is essential for subsequent coupling reactions.[3]

Materials:

  • 5,10,15,20-Tetrakis{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolve the TMS-protected porphyrin (1 equivalent) in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC; the product will be more polar than the starting material.

  • Once the reaction is complete, neutralize the mixture with a few drops of dilute HCl or by washing with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the deprotected 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin. Further purification by column chromatography may be necessary if impurities are present.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of porphyrin derivatives.

G cluster_0 Protocol 1: Lindsey Condensation A This compound + Pyrrole B Dissolve in Anhydrous DCM A->B C Add BF3·OEt2 B->C D Stir at RT (2-3h) C->D E Add DDQ (Oxidation) D->E F Stir at RT (2h) E->F G Quench with Triethylamine F->G H Solvent Removal G->H I Column Chromatography H->I J Purified TMS-Porphyrin I->J

Caption: Workflow for the synthesis of TMS-protected porphyrin via Lindsey condensation.

G cluster_1 Protocol 2: Sonogashira Cross-Coupling K Tetrakis(4-bromophenyl)porphyrin + Pd Catalyst L Add Anhydrous DMF/Et3N K->L M Add Trimethylsilylacetylene L->M N Heat and Stir (12-24h) M->N O Cool and Remove Solvents N->O P Dissolve and Filter through Celite O->P Q Aqueous Workup P->Q R Column Chromatography Q->R S Purified TMS-Porphyrin R->S

Caption: Workflow for the Sonogashira cross-coupling to synthesize TMS-protected porphyrin.

G cluster_2 Protocol 3: TMS Deprotection T TMS-Protected Porphyrin U Dissolve in DCM/Methanol T->U V Add K2CO3 U->V W Stir at RT (2-4h) V->W X Neutralization and Extraction W->X Y Drying and Solvent Removal X->Y Z Deprotected Ethynyl-Porphyrin Y->Z

Caption: Workflow for the deprotection of the trimethylsilyl group from the porphyrin.

G cluster_direct Direct Condensation Route cluster_postsynth Post-Synthetic Modification Route A This compound C Lindsey or Adler-Longo Condensation A->C B Pyrrole B->C D 5,10,15,20-Tetrakis{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin C->D E Deprotection (e.g., K2CO3/MeOH) D->E F 5,10,15,20-Tetrakis(4-ethynylphenyl)porphyrin E->F G Further Functionalization (e.g., Click Chemistry, Sonogashira Coupling) F->G H 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin J Sonogashira Cross-Coupling H->J I Trimethylsilylacetylene I->J J->D

Caption: Logical relationship of synthetic routes to functionalized porphyrins.

References

Application Notes and Protocols: Deprotection of 4-[(Trimethylsilyl)ethynyl]benzaldehyde to Yield 4-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The terminal alkyne functionality is a versatile handle in organic synthesis, enabling a wide array of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions. The protection of terminal alkynes is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. The trimethylsilyl (B98337) (TMS) group is a commonly employed protecting group for this purpose due to its ease of installation and selective removal under mild conditions. This application note provides detailed protocols for the deprotection of 4-[(Trimethylsilyl)ethynyl]benzaldehyde to afford the valuable building block, 4-ethynylbenzaldehyde (B1303622). Two common and effective methods are presented: a mild base-catalyzed hydrolysis using potassium carbonate in methanol (B129727) and a fluoride-mediated cleavage using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

Reaction Scheme

Figure 1: Deprotection of this compound to 4-ethynylbenzaldehyde.

Data Presentation

The selection of a deprotection method often depends on the substrate's sensitivity to reaction conditions and the desired purity and yield. The following table summarizes quantitative data for the deprotection of trimethylsilyl-protected alkynes, providing a comparison of different reagents and their effectiveness.

Reagent/ConditionsSubstrateSolventTime (h)TemperatureYield (%)PurityReference
K₂CO₃ (catalytic)General TMS-alkyneMethanol2Room Temp.82>95% (after chromatography)--INVALID-LINK--
K₂CO₃General TMS-alkyneMethanol--92---INVALID-LINK--
TBAF (1.1 equiv.)General TMS-alkyneTHF0.75Room Temp.Low (due to substrate decomposition)---INVALID-LINK--

Note: Specific yield and purity for the deprotection of this compound can vary based on the reaction scale and purification method. The data presented for general TMS-alkynes serves as a guideline.

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This method is widely used due to its mild conditions, cost-effectiveness, and simple work-up procedure.[1]

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M), add a catalytic amount of anhydrous potassium carbonate (0.1-0.3 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. To the residue, add diethyl ether or ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-ethynylbenzaldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method is particularly effective for the cleavage of silyl (B83357) ethers and is also widely used for the deprotection of TMS-alkynes. The fluoride ion has a high affinity for silicon, driving the reaction to completion.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Dilute the mixture with dichloromethane or diethyl ether. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Wash the organic layer with water and brine to remove residual TBAF and other water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-ethynylbenzaldehyde by flash column chromatography on silica gel or by recrystallization as described in Protocol 1.

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound K2CO3 K₂CO₃ / MeOH Room Temp, 1-3h start->K2CO3 Method 1 TBAF TBAF / THF Room Temp start->TBAF Method 2 Evaporation Solvent Evaporation K2CO3->Evaporation TBAF->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Recrystallization Recrystallization Drying->Recrystallization end 4-Ethynylbenzaldehyde Chromatography->end Recrystallization->end

Caption: Experimental workflow for the deprotection of this compound.

Conclusion

The deprotection of this compound to 4-ethynylbenzaldehyde is a crucial transformation for accessing a versatile building block in organic synthesis. Both the potassium carbonate in methanol and the tetrabutylammonium fluoride methods offer effective means to achieve this conversion. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility, desired scale, and available resources. The protocols provided herein offer detailed guidance for researchers to successfully perform this deprotection and obtain the desired product in good yield and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-[(trimethylsilyl)ethynyl]benzaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a protected terminal alkyne (trimethylsilyl group), an aromatic ring, and a reactive aldehyde. These features allow for sequential and diverse functionalization, making it a valuable precursor for the synthesis of complex molecular architectures, including conjugated polymers and pharmacologically active compounds.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, this reaction can be employed in two primary ways: for the synthesis of the molecule itself, or by utilizing it as a coupling partner after deprotection of the trimethylsilyl (B98337) (TMS) group. One-pot procedures that combine the Sonogashira coupling with in-situ desilylation have also been developed to streamline the synthesis of unsymmetrical diarylalkynes.[2][3]

Application Note:

The aldehyde functional group on this compound is compatible with Sonogashira coupling conditions, allowing for the synthesis of extended conjugated systems. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling (Glaser coupling).[4] Following a Sonogashira reaction with an aryl halide, the TMS group can be selectively removed to reveal a terminal alkyne, which can then undergo further reactions. This sequential approach is highly valuable in the synthesis of complex organic materials and pharmaceutical intermediates.

Experimental Protocol: Synthesis of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide Derivatives (Adapted for Benzaldehyde Derivatives)

This protocol is adapted from a procedure for the Sonogashira coupling of various bromoaniline derivatives with trimethylsilylacetylene.[5] It can be applied to the coupling of this compound (after deprotection) with various aryl halides.

Step 1: Deprotection of this compound

A common method for the deprotection of TMS-protected alkynes is treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727).

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or THF, add potassium carbonate (2.0 eq) or TBAF (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sulfate, and concentrated under reduced pressure to yield 4-ethynylbenzaldehyde (B1303622).

Step 2: Sonogashira Coupling

  • To a solution of the aryl halide (e.g., a substituted bromoaniline) (1.0 eq) in dry DMF (or another suitable solvent like triethylamine), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Add a base, such as triethylamine (B128534) (2.0 eq).

  • Degas the mixture with argon or nitrogen.

  • Add the deprotected 4-ethynylbenzaldehyde (1.5 eq) to the reaction mixture under an inert atmosphere.

  • Stir the solution at an elevated temperature (e.g., 80 °C) for the specified time (typically 2-30 hours), monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Sonogashira Coupling of N-(substituted-phenyl)acetamides

The following table is based on the synthesis of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide derivatives and provides an indication of expected yields for similar reactions involving 4-ethynylbenzaldehyde.[5]

EntryAryl Bromide SubstrateProductYield (%)
1N-(4-bromophenyl)acetamideN-(4-((trimethylsilyl)ethynyl)phenyl)acetamide61
2N-(3-bromophenyl)acetamideN-(3-((trimethylsilyl)ethynyl)phenyl)acetamide62

Logical Workflow for One-Pot Sonogashira Coupling and Deprotection

One_Pot_Sonogashira A Aryl Halide + This compound C Sonogashira Coupling A->C B Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Amine) B->C D TMS-Protected Product C->D Formation of TMS-protected intermediate F In-situ Deprotection D->F E Deprotecting Agent (e.g., TBAF or K2CO3/MeOH) E->F G Final Coupled Product F->G Formation of final product

Caption: One-pot Sonogashira coupling and in-situ deprotection workflow.

Stille Coupling

The Stille reaction is a versatile cross-coupling reaction involving an organotin compound and an organic halide or triflate, catalyzed by a palladium complex.[6] This reaction is known for its tolerance of a wide variety of functional groups.[7]

Application Note:

This compound can potentially be used in Stille couplings. After conversion of the aldehyde to a more stable group if necessary, the aromatic ring could be functionalized with a stannane (B1208499) moiety to act as the organotin reagent. Alternatively, the molecule could be halogenated to serve as the electrophilic partner. Given the presence of the reactive aldehyde, direct use as a substrate may require careful optimization of reaction conditions to avoid side reactions.

General Experimental Protocol for Stille Coupling:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in a dry, degassed solvent (e.g., toluene, DMF, or dioxane).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., P(o-tol)₃).

  • The reaction mixture is then heated (typically between 80-110 °C) for several hours (12-24 h) until completion, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is typically quenched, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for a General Stille Coupling Reaction

Stille_Coupling A Aryl Halide or Triflate D Stille Coupling A->D B Organostannane B->D C Pd Catalyst (e.g., Pd(PPh3)4) C->D E Coupled Product D->E

Caption: Generalized workflow for a Stille cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[8] It is widely used due to the stability and low toxicity of the boron reagents.[9]

Application Note:

For this compound to be used in a Suzuki coupling, it would typically be functionalized to either contain a boronic acid/ester group or a halide/triflate. For instance, if the starting material was 4-bromo-[(trimethylsilyl)ethynyl]benzene, the aldehyde could be introduced subsequently. Alternatively, a borylated version of the molecule could be prepared. The aldehyde group is generally tolerant of Suzuki coupling conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a flask containing a mixture of the aryl halide (1.0 eq) and the arylboronic acid (1.2-2.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

  • The reaction mixture is degassed and then heated under an inert atmosphere (e.g., 80-100 °C) for a period of 2-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified, typically by column chromatography.

Logical Workflow for a General Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling A Aryl Halide or Triflate D Suzuki-Miyaura Coupling A->D B Arylboronic Acid/Ester B->D C Pd Catalyst Base C->D E Coupled Product D->E

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Application Note:

To utilize this compound in a Heck reaction, it would typically be modified to possess a halide or triflate leaving group. The reaction would then proceed with a suitable alkene coupling partner. The aldehyde and the TMS-protected alkyne are generally stable under Heck conditions, although optimization may be required to prevent side reactions.

General Experimental Protocol for Heck Reaction:

  • A mixture of the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., a phosphine (B1218219) such as PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 eq) is prepared in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • The reaction vessel is sealed and heated under an inert atmosphere to a temperature typically ranging from 80 °C to 140 °C.

  • The reaction is monitored by TLC or GC-MS.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Logical Workflow for a General Heck Reaction

Heck_Reaction A Aryl Halide or Triflate D Heck Reaction A->D B Alkene B->D C Pd Catalyst Base C->D E Substituted Alkene D->E

Caption: Generalized workflow for a Heck cross-coupling reaction.

References

Click chemistry applications of 4-ethynylbenzaldehyde derived from 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethynylbenzaldehyde (B1303622), derived from 4-[(trimethylsilyl)ethynyl]benzaldehyde, in click chemistry. Detailed protocols for its synthesis and subsequent application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are provided, along with its utility in drug discovery and the development of fluorescent probes.

Introduction

4-Ethynylbenzaldehyde is a versatile bifunctional molecule containing both a reactive aldehyde and a terminal alkyne group. This unique structure makes it a valuable building block in organic synthesis, particularly in the realm of "click chemistry."[1] The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, a common motif in medicinal chemistry and materials science.[2]

The aldehyde functionality of 4-ethynylbenzaldehyde can be used for various chemical transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic compounds, further expanding its utility in the creation of complex molecules. This document details the synthesis of 4-ethynylbenzaldehyde from its more stable trimethylsilyl-protected precursor and its subsequent applications in click chemistry.

Synthesis of 4-Ethynylbenzaldehyde

The synthesis of 4-ethynylbenzaldehyde is typically achieved through a two-step process: a Sonogashira coupling to introduce the protected alkyne, followed by deprotection of the trimethylsilyl (B98337) (TMS) group.[1]

Synthesis of this compound

The initial step involves the Sonogashira coupling of 4-bromobenzaldehyde (B125591) with trimethylsilylacetylene. This reaction is catalyzed by palladium and copper complexes.

Deprotection of this compound

The removal of the TMS protecting group is crucial to liberate the terminal alkyne for subsequent click reactions. This is typically achieved under basic conditions.

Protocol: Desilylation of this compound

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv-
Potassium Carbonate (K₂CO₃)1.5 equivAnhydrous
Methanol (B129727) (MeOH)10 mL / mmol of substrateAnhydrous
Dichloromethane (B109758) (DCM)10 mL / mmol of substrateAnhydrous
TemperatureRoom Temperature-
Reaction Time1-3 hoursMonitor by TLC

Procedure:

  • Dissolve this compound in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford 4-ethynylbenzaldehyde as a solid.

Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Ethynylbenzaldehyde serves as a key building block for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The resulting triazole products retain the aldehyde functionality, which can be further modified.

General Protocol for CuAAC Reaction

This protocol describes a typical procedure for the click reaction between 4-ethynylbenzaldehyde and an organic azide (B81097).

Reagent/ParameterConcentration/Ratio
4-Ethynylbenzaldehyde1.0 equiv
Organic Azide1.0 - 1.2 equiv
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)1-5 mol%
Sodium Ascorbate (B8700270)5-10 mol%
Solventt-BuOH/H₂O (1:1) or DMF
TemperatureRoom Temperature
Reaction Time1-12 hours

Procedure:

  • In a reaction vessel, dissolve 4-ethynylbenzaldehyde and the desired organic azide in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative CuAAC Reactions with 4-Ethynylbenzaldehyde

The following table summarizes the expected outcomes for the CuAAC reaction of 4-ethynylbenzaldehyde with various azides, based on literature for similar substrates.[3]

AzideProductExpected Yield (%)
Benzyl Azide1-Benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole>90
Phenyl Azide4-(4-Formylphenyl)-1-phenyl-1H-1,2,3-triazole>90
1-Azidohexane1-Hexyl-4-(4-formylphenyl)-1H-1,2,3-triazole>85

Note: Yields are representative and can vary based on the specific azide, purity of reagents, and reaction scale.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a well-established pharmacophore in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding.[2] The use of 4-ethynylbenzaldehyde in click chemistry allows for the rapid synthesis of libraries of triazole-containing compounds for screening against various biological targets.

Synthesis of Bioactive Molecules

The aldehyde group on the triazole product derived from 4-ethynylbenzaldehyde can be further functionalized to generate more complex and potent bioactive molecules. For instance, it can undergo condensation reactions to form chalcones, which have been shown to possess anti-inflammatory and anti-cancer properties through the modulation of signaling pathways such as NF-κB.[4][5]

Mandatory Visualizations

Experimental Workflows

G cluster_synthesis Synthesis of 4-Ethynylbenzaldehyde cluster_click Click Chemistry Application cluster_application Downstream Application s1 4-Bromobenzaldehyde + Trimethylsilylacetylene s2 Sonogashira Coupling s1->s2 s3 This compound s2->s3 s4 Base-mediated Deprotection s3->s4 s5 4-Ethynylbenzaldehyde s4->s5 c1 4-Ethynylbenzaldehyde c3 CuAAC Reaction (CuSO4, NaAsc) c1->c3 c2 Organic Azide (R-N3) c2->c3 c4 1,4-Disubstituted Triazole c3->c4 a1 1,4-Disubstituted Triazole a2 Further Functionalization (e.g., Chalcone (B49325) Synthesis) a1->a2 a3 Bioactive Molecule a2->a3 a4 Biological Screening (e.g., NF-κB Inhibition Assay) a3->a4

Caption: General workflow for the synthesis and application of 4-ethynylbenzaldehyde.

Signaling Pathway

The aldehyde functionality of 4-ethynylbenzaldehyde can be utilized to synthesize chalcone derivatives, which have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5]

NF-kappaB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters NFkappaB_active Active NF-κB (p65/p50) IkappaB->NFkappaB_active degradation leads to release of Nucleus Nucleus NFkappaB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Inhibitor Chalcone Derivative (from 4-Ethynylbenzaldehyde) Inhibitor->IKK_complex inhibits Inhibitor->NFkappaB_active inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

References

Application Notes and Protocols for the Synthesis of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol is a heterocyclic compound featuring an imidazolidine-1,3-diol core, a tetramethyl substitution pattern at positions 4 and 5, and a 4-[(trimethylsilyl)ethynyl]phenyl group at position 2. This molecule serves as a precursor to stable nitronyl nitroxide radicals, which are of significant interest in the fields of materials science for the development of molecular magnets and as spin labels in biological studies. The (trimethylsilyl)ethynyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and drug development for the synthesis of more complex molecular architectures.

Synthesis Pathway

The synthesis of the target compound is achieved through the condensation reaction between 4-((trimethylsilyl)ethynyl)benzaldehyde and N,N'-dihydroxy-2,3-dimethylbutane-2,3-diamine. This reaction forms the imidazolidine (B613845) ring structure.

Synthesis_Pathway reactant1 4-((trimethylsilyl)ethynyl)benzaldehyde product 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol reactant1->product Condensation reactant2 N,N'-dihydroxy-2,3-dimethylbutane-2,3-diamine reactant2->product

Caption: Synthetic route to the target compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar imidazolidine-1,3-diol derivatives.[1]

3.1. Materials and Reagents

ReagentSupplierPurity
4-((Trimethylsilyl)ethynyl)benzaldehydee.g., Wako>97%
N,N'-dihydroxy-2,3-dimethylbutane-2,3-diamine
Methanol (MeOH)ACS Grade
Dichloromethane (CH2Cl2)ACS Grade
Anhydrous Magnesium Sulfate (MgSO4)
Silica Gel for column chromatography60 Å, 230-400 mesh
HexaneACS Grade
Ethyl AcetateACS Grade

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

3.3. Synthesis Procedure

Experimental_Workflow start Start dissolve Dissolve 4-((trimethylsilyl)ethynyl)benzaldehyde and N,N'-dihydroxy-2,3-dimethylbutane-2,3-diamine in Methanol start->dissolve reflux Reflux the reaction mixture dissolve->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash the solid with cold methanol filter->wash dry Dry the product under vacuum wash->dry purify Purify by column chromatography (if necessary) dry->purify characterize Characterize the final product (NMR, MS, MP) purify->characterize end End characterize->end

References

Experimental procedure for the oxidation of 4-[(Trimethylsilyl)ethynyl]benzaldehyde to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Oxidation of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Title: A Detailed Protocol for the Chemoselective Oxidation of this compound to 4-[(Trimethylsilyl)ethynyl]benzoic Acid using Pinnick Oxidation.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. This document outlines a detailed experimental procedure for the oxidation of this compound to its corresponding carboxylic acid. The key challenge in this synthesis is the preservation of the acid- and base-labile trimethylsilyl (B98337) (TMS) protecting group on the ethynyl (B1212043) moiety[1]. Standard strong oxidizing agents or harsh pH conditions can lead to the cleavage of the TMS group. The Pinnick oxidation, which utilizes sodium chlorite (B76162) under mildly acidic buffered conditions, is an exceptionally mild and chemoselective method suitable for this transformation. It is known to tolerate a wide range of sensitive functional groups, making it the ideal choice for this substrate[2][3][4].

Principle of the Method: The Pinnick oxidation converts aldehydes to carboxylic acids using sodium chlorite (NaClO₂) as the oxidant. The reaction is typically performed in a buffered solution to maintain a mild acidic pH, which generates the active oxidant, chlorous acid (HClO₂), in situ. A chlorine scavenger, such as 2-methyl-2-butene (B146552), is essential to quench the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions[3][4]. This method's high functional group tolerance makes it particularly effective for complex molecules with sensitive moieties like silyl-protected alkynes[2].

Experimental Protocol

This protocol details the Pinnick oxidation of this compound.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Monosodium phosphate (B84403) monohydrate (NaH₂PO₄·H₂O)

  • tert-Butanol (B103910) (t-BuOH)

  • 2-Methyl-2-butene

  • Deionized water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1M aqueous solution)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Flash chromatography system (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol (approx. 0.2 M concentration relative to the aldehyde). To this solution, add 2-methyl-2-butene (5.0 eq).

  • Buffer Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and monosodium phosphate monohydrate (1.5 eq) in deionized water.

  • Reaction Initiation: While stirring the aldehyde solution vigorously at room temperature, add the aqueous sodium chlorite/phosphate solution dropwise over 15-20 minutes. An ice bath can be used to manage any exotherm, although the reaction is typically well-behaved.

  • Monitoring the Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice-water bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant. Stir for 10 minutes.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to dilute the organic phase.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Combine the aqueous layers and acidify to pH ~2-3 with 1M HCl. The desired carboxylic acid product should precipitate or be extractable.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-[(Trimethylsilyl)ethynyl]benzoic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel if necessary to obtain the final product of high purity.

Data Presentation

The following table summarizes the quantities of reagents for a representative 5 mmol scale reaction.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (mass)Amount (volume)
This compound202.321.01.01 g-
Sodium Chlorite (80%)90.441.50.85 g-
Monosodium Phosphate (monohydrate)137.991.51.03 g-
2-Methyl-2-butene70.135.01.75 g2.65 mL
tert-Butanol---25 mL
Deionized Water---10 mL

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde and Scavenger in t-BuOH C Add Aqueous Reagents to Aldehyde Solution A->C B Prepare Aqueous Solution of NaClO2 and NaH2PO4 B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Na2SO3 D->E F Acidify Aqueous Phase with 1M HCl E->F G Extract with Diethyl Ether F->G H Dry & Concentrate G->H I Purify by Recrystallization or Chromatography H->I J Obtain Pure Product: 4-[(Trimethylsilyl)ethynyl]benzoic Acid I->J

Caption: Workflow for the oxidation of this compound.

References

Application Notes and Protocols: Reduction of 4-[(Trimethylsilyl)ethynyl]benzaldehyde to {4-[(Trimethylsilyl)ethynyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of the aldehyde functional group in 4-[(trimethylsilyl)ethynyl]benzaldehyde to a primary alcohol, yielding {4-[(trimethylsilyl)ethynyl]phenyl}methanol. This transformation is a fundamental step in organic synthesis, often employed in the construction of complex molecules for pharmaceutical and materials science research. The protocols outlined below utilize common laboratory reducing agents, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), offering procedural options based on desired reactivity, safety considerations, and available laboratory infrastructure.

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry. The presence of the trimethylsilyl (B98337) (TMS) protected ethynyl (B1212043) group on the benzaldehyde (B42025) scaffold presents a substrate with potential for further functionalization, making the selective reduction of the aldehyde a critical transformation. The resulting product, {4-[(trimethylsilyl)ethynyl]phenyl}methanol, is a valuable building block in medicinal chemistry and materials science, where the TMS-protected alkyne can be deprotected and subsequently used in coupling reactions such as the Sonogashira coupling.

This application note details two reliable methods for this reduction, highlighting the differences in reactivity and handling requirements for sodium borohydride and lithium aluminum hydride.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the reduction of this compound using two common reducing agents. The data presented is based on general procedures for the reduction of aromatic aldehydes and serves as a comparative guide.

Reducing AgentSolventTemperature (°C)Reaction Time (h)WorkupTypical Yield (%)
Sodium Borohydride (NaBH₄)Ethanol (B145695) (EtOH)0 to 251 - 3Aqueous85 - 95
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (B95107) (THF)0 to 250.5 - 2Aqueous (Fieser method)90 - 98

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a safe and efficient method for the reduction of this compound using sodium borohydride in ethanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH), reagent grade

  • Deionized water

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in ethanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of deionized water.

  • Add saturated aqueous ammonium chloride solution to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude {4-[(trimethylsilyl)ethynyl]phenyl}methanol can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is for the reduction of this compound using the more powerful reducing agent, lithium aluminum hydride, and requires anhydrous conditions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar (oven-dried)

  • Ice bath

  • Dropping funnel (oven-dried)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and lithium aluminum hydride (1.1 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and transfer it to a dropping funnel.

  • Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 0.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method:

    • Slowly add X mL of deionized water (where X is the mass of LiAlH₄ in grams).

    • Slowly add X mL of 15% aqueous NaOH solution.

    • Slowly add 3X mL of deionized water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

  • Purify by column chromatography on silica gel if needed.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the reduction of this compound.

chemical_reaction Reduction of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Product start This compound (C₁₂H₁₄OSi) reagent 1. NaBH₄ or LiAlH₄ 2. Workup start->reagent end {4-[(Trimethylsilyl)ethynyl]phenyl}methanol (C₁₂H₁₆OSi) reagent->end

Caption: Chemical transformation from aldehyde to alcohol.

experimental_workflow Generalized Experimental Workflow A Dissolve Aldehyde in Solvent B Cool to 0 °C A->B Step 1 C Add Reducing Agent B->C Step 2 D Reaction at Room Temperature C->D Step 3 E Monitor by TLC D->E Step 4 F Quench Reaction E->F Step 5 G Aqueous Workup & Extraction F->G Step 6 H Drying and Concentration G->H Step 7 I Purification (if necessary) H->I Step 8

Caption: Generalized workflow for aldehyde reduction.

Troubleshooting & Optimization

Optimizing Sonogashira coupling reaction conditions for 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Sonogashira coupling reaction to synthesize 4-[(trimethylsilyl)ethynyl]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific transformation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues observed during the Sonogashira coupling of an aryl halide (e.g., 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) with trimethylsilylacetylene (B32187).

Problem 1: Low or No Product Yield

Initial Checks:

  • Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition and undesirable side reactions.[1]

  • Reagent Purity: Ensure the purity of your aryl halide, trimethylsilylacetylene, solvents, and amine base. Impurities can poison the catalyst.[1] Solvents and amine bases should be anhydrous and properly degassed.[1]

  • Catalyst Integrity: Verify the quality of the palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1]

Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent & Catalyst Quality (Purity, Anhydrous, Degassed) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere (Ar or N2) check_reagents->check_atmosphere reagents_ok Reagents & Atmosphere OK? check_atmosphere->reagents_ok reagents_bad Action: Purify/Degas Reagents, Use Fresh Catalyst reagents_ok->reagents_bad No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes catalyst Catalyst System: - Increase catalyst loading - Screen different Pd sources - Screen phosphine (B1218219) ligands optimize_conditions->catalyst solvent_base Solvent & Base: - Screen different solvents (e.g., THF, DMF, Et3N) - Screen different bases (e.g., Et3N, DIPEA, Cs2CO3) optimize_conditions->solvent_base temperature Temperature & Time: - Increase temperature (for aryl bromides) - Increase reaction time optimize_conditions->temperature end Improved Yield catalyst->end solvent_base->end temperature->end

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a bis(trimethylsilyl)acetylene (B126346) dimer is a common side reaction, particularly in the presence of a copper cocatalyst and oxygen.[1]

Solutions:

  • Strict Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to minimize oxygen, which promotes Glaser coupling.[1]

  • Reduce Copper(I) Iodide: Lower the concentration of the CuI cocatalyst to the minimum effective amount.[1]

  • Slow Alkyne Addition: Add the trimethylsilylacetylene to the reaction mixture slowly via a syringe pump. This keeps its instantaneous concentration low, disfavoring the homocoupling pathway.[1]

  • Consider Copper-Free Protocols: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[1]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate indicates the agglomeration and deactivation of the palladium(0) catalyst.[1]

Causes and Solutions:

  • Presence of Oxygen: This is a primary cause. Ensure all components are thoroughly deoxygenated.[1]

  • High Temperature: Excessively high reaction temperatures can accelerate catalyst decomposition. Consider lowering the temperature, especially if using a highly active catalyst system.

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[2] If this is observed, consider switching to a different solvent such as DMF or using the amine base as the solvent.[2][3]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.[4]

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 4-iodobenzaldehyde or 4-bromobenzaldehyde (B125591)?

A1: The reactivity of aryl halides in Sonogashira coupling follows the order: I > Br >> Cl.[5][6] 4-Iodobenzaldehyde is significantly more reactive and will typically allow for milder reaction conditions (e.g., lower temperatures, lower catalyst loading) and shorter reaction times.[4][5] 4-Bromobenzaldehyde is a viable, often more cost-effective alternative, but may require more forcing conditions such as higher temperatures to achieve good conversion.[7]

Q2: What are the recommended starting conditions for the coupling with 4-iodobenzaldehyde?

A2: For a standard small-scale reaction, a good starting point would be:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper Cocatalyst: CuI (2-5 mol%)

  • Base/Solvent: Triethylamine (B128534) (Et₃N) or a mixture of THF and an amine base.[5][8]

  • Temperature: Room temperature to 50 °C.[5]

  • Atmosphere: Argon or Nitrogen.

Q3: My reaction with 4-bromobenzaldehyde is sluggish. What can I do?

A3: To improve the reactivity of 4-bromobenzaldehyde, consider the following:

  • Increase Temperature: Reactions with aryl bromides often require heating, typically in the range of 50-100 °C.[7]

  • Change Ligand: Employing more electron-rich and sterically demanding phosphine ligands, such as P(t-Bu)₃, can enhance the rate of the oxidative addition step, which is often rate-limiting for aryl bromides.[9]

  • Use a More Active Catalyst: Consider using a more active palladium precatalyst like Pd(PPh₃)₄ or a palladium(0) source like Pd₂(dba)₃ in combination with a suitable phosphine ligand.[4]

Q4: Can the aldehyde functional group interfere with the reaction?

A4: The aldehyde group is generally well-tolerated in Sonogashira couplings.[10] However, under harsh basic conditions or with certain catalyst systems, side reactions such as aldol (B89426) condensation could potentially occur, though this is not a commonly reported issue for this specific transformation. Using milder bases like triethylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃ can minimize this risk.[5][11]

Q5: Is it necessary to use trimethylsilylacetylene, or can I use acetylene (B1199291) gas directly?

A5: While using acetylene gas is possible, trimethylsilylacetylene (TMSA) offers significant advantages. It is a liquid, making it easier and safer to handle and measure accurately.[2] The TMS group also serves as a protecting group for the terminal alkyne, which effectively prevents the problematic Glaser homocoupling side reaction.[12] The TMS group can be easily removed in a subsequent step under mild conditions (e.g., using K₂CO₃ in methanol (B129727) or a fluoride (B91410) source like TBAF).[12]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction parameters for the Sonogashira coupling to form silylated aryl alkynes.

Table 1: Effect of Aryl Halide on Reaction Conditions

Aryl HalideTypical TemperatureCatalyst Loading (mol%)Reaction TimeExpected Yield
4-IodobenzaldehydeRoom Temp - 60 °CPd: 1-2%, Cu: 2-4%2-8 hoursHigh
4-Bromobenzaldehyde60 °C - 100 °CPd: 2-5%, Cu: 4-10%12-24 hoursModerate to High

Table 2: Common Catalyst Systems

Palladium SourceLigandCopper SourceTypical Loading (mol%)Notes
Pd(PPh₃)₂Cl₂(PPh₃)CuIPd: 1-5%, Cu: 2-10%Standard, reliable system.[4]
Pd(PPh₃)₄(PPh₃)CuIPd: 1-5%, Cu: 2-10%Air-sensitive but highly active Pd(0) source.[4]
Pd(OAc)₂P(t-Bu)₃CuIPd: 2%, Cu: 4%Bulky, electron-rich ligand for less reactive halides.[9]
PdCl₂(dppf)dppfCuIPd: 2-5%, Cu: 4-10%Often effective for challenging substrates.[4]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of 4-Iodobenzaldehyde with Trimethylsilylacetylene

ProtocolWorkflow start Start: Prepare Reaction Vessel step1 1. Add 4-iodobenzaldehyde, Pd(PPh3)2Cl2, and CuI to a Schlenk flask. start->step1 step2 2. Evacuate and backfill with Argon (3x cycle). step1->step2 step3 3. Add degassed solvent (e.g., THF) and degassed base (e.g., Et3N). step2->step3 step4 4. Add trimethylsilylacetylene slowly via syringe. step3->step4 step5 5. Stir at specified temperature (e.g., 50 °C). step4->step5 step6 6. Monitor reaction by TLC/GC-MS. step5->step6 step7 7. Workup: Dilute, filter through Celite, extract, and purify. step6->step7 end End: Isolate Product step7->end

Caption: Experimental workflow for Sonogashira coupling.

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed triethylamine (or a 2:1 mixture of THF:Et₃N).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene (1.2 eq) via syringe.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.[12]

  • Combine the organic filtrates, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Deprotection of this compound

Methodology:

  • Dissolve the purified this compound in methanol.

  • Add potassium carbonate (K₂CO₃, ~2.0 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.[12]

  • Once complete, remove the methanol under reduced pressure.

  • Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-ethynylbenzaldehyde. Further purification may be performed if necessary.

References

Common side reactions in the synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde, primarily via Sonogashira coupling of an aryl halide (typically 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) with trimethylsilylacetylene (B32187).

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not proceeding at all. What are the first things I should check?

A1: When a Sonogashira reaction fails, it is crucial to systematically verify the core components of the reaction.[1][2] First, confirm the activity of your palladium catalyst and copper(I) co-catalyst, as they can degrade with improper storage.[1][2] Ensure all solvents and the amine base are strictly anhydrous and have been thoroughly degassed to remove oxygen. Oxygen can lead to catalyst decomposition and promote undesirable side reactions.[1] Finally, check the purity of your 4-halobenzaldehyde and trimethylsilylacetylene, as impurities can poison the catalyst.[1]

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of trimethylsilylacetylene. How can I minimize this?

A2: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a common side reaction known as Glaser coupling or homocoupling.[1][3][4] This is particularly prevalent in copper-catalyzed Sonogashira reactions in the presence of oxygen.[1][3] To mitigate this:

  • Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Reduce the concentration of the copper(I) co-catalyst to the minimum effective amount.[1]

  • Consider a slow addition of the trimethylsilylacetylene to the reaction mixture.[1]

  • If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][3][5]

Q3: My reaction mixture turned black shortly after adding the reagents. What does this signify?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[1][2] This renders the catalyst inactive. Common causes include:

  • Presence of oxygen in the reaction vessel.[1]

  • Impurities in the reagents or solvents.[1]

  • Excessively high reaction temperatures.[2]

  • The choice of solvent can also play a role; for instance, THF has been anecdotally reported to sometimes promote the formation of palladium black.[2][6]

Q4: I am using 4-bromobenzaldehyde (B125591) and the reaction is very slow or not working. What can I do?

A4: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general order of reactivity is I > OTf > Br > Cl.[2][3] Aryl iodides are significantly more reactive than aryl bromides.[3] If you are using 4-bromobenzaldehyde, you may need to use higher reaction temperatures.[3][7] If the reaction still fails, consider switching to the more reactive 4-iodobenzaldehyde, which often allows the reaction to proceed at room temperature.[3]

Q5: Besides homocoupling, what other common side products should I be aware of?

A5: Other potential side reactions include:

  • Dehalogenation: The aryl halide can be reduced, leading to the formation of benzaldehyde. This can occur simultaneously with the coupling reaction.[8][9]

  • Hydrolysis of the Trimethylsilyl (TMS) group: Although generally stable, the TMS group can be cleaved under certain conditions, especially during workup with aqueous acid or prolonged exposure to silica (B1680970) gel during chromatography, leading to the formation of 4-ethynylbenzaldehyde (B1303622).[3][10]

  • Solvent or Base Adducts: Depending on the reaction conditions and the reactivity of the starting materials, side products involving the solvent or base can sometimes be observed.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive catalyst (Palladium or Copper)Use fresh, high-purity catalysts. Store catalysts under an inert atmosphere.[1][2]
Poor quality of reagents (aryl halide, alkyne, base, solvent)Purify starting materials if necessary. Use anhydrous and degassed solvents and base.[1][2]
Inappropriate reaction temperatureFor less reactive aryl halides like 4-bromobenzaldehyde, increase the temperature. For highly reactive substrates, high temperatures might promote decomposition.[3][7]
High Levels of Alkyne Homocoupling Presence of oxygenEnsure a strictly inert atmosphere through proper degassing and maintaining a positive pressure of nitrogen or argon.[1]
High concentration of copper(I) co-catalystReduce the amount of CuI. Alternatively, switch to a copper-free protocol.[1][3]
Formation of Palladium Black Oxygen in the reaction mixtureThoroughly degas all solvents and reagents.[1]
High reaction temperatureOptimize the temperature; avoid excessive heating.[2]
Presence of Benzaldehyde in Product Dehalogenation of the 4-halobenzaldehydeThis side reaction can be difficult to eliminate completely. Ensure high-purity starting materials and catalyst. Sometimes, adjusting the ligand on the palladium catalyst can help.[8]
Product is 4-ethynylbenzaldehyde instead of the TMS-protected compound In-situ deprotection of the TMS groupAvoid acidic conditions during workup. Use a neutral or slightly basic aqueous wash. Minimize contact time with silica gel during purification, or use a less acidic stationary phase like neutral alumina.[11]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene.

Materials:

  • 4-Iodobenzaldehyde

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to a gentle reflux (or maintain at room temperature, depending on substrate reactivity) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

Visualizing Reaction and Troubleshooting Pathways

Below are diagrams illustrating the primary reaction, common side reactions, and a logical troubleshooting workflow.

G Main Reaction Pathway A 4-Iodobenzaldehyde C Sonogashira Coupling (Pd(0), Cu(I), Base) A->C B Trimethylsilylacetylene B->C D This compound C->D

Caption: The desired Sonogashira coupling reaction.

G Common Side Reaction Pathways cluster_0 Glaser Homocoupling cluster_1 Dehalogenation cluster_2 Catalyst Decomposition A 2 x Trimethylsilylacetylene B Cu(I), O2 A->B C 1,4-Bis(trimethylsilyl)buta-1,3-diyne B->C D 4-Iodobenzaldehyde E Reduction D->E F Benzaldehyde E->F G Pd(0) Catalyst H O2, High Temp G->H I Palladium Black (Inactive) H->I G Troubleshooting Workflow rect_node rect_node start Reaction Failure (Low/No Yield) check_reagents Reagents/Catalysts OK? start->check_reagents check_conditions Inert Atmosphere? check_reagents->check_conditions Yes solution_reagents Use fresh, pure reagents and active catalysts. check_reagents->solution_reagents No check_temp Optimal Temperature? check_conditions->check_temp Yes solution_conditions Degas solvents/base. Use N2/Ar atmosphere. check_conditions->solution_conditions No solution_temp Adjust temperature based on aryl halide reactivity. check_temp->solution_temp No success Reaction Successful check_temp->success Yes

References

Technical Support Center: Purification of 4-[(Trimethylsilyl)ethynyl]benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-[(Trimethylsilyl)ethynyl]benzaldehyde by column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane (B92381):ethyl acetate (B1210297) mixture, try changing to a 90:10 or 85:15 mixture. Monitor the fractions by Thin Layer Chromatography (TLC).[1][2]
The product may have decomposed on the silica (B1680970) gel.This compound is generally stable on silica gel, but prolonged exposure or highly acidic silica could potentially cause issues. To test for stability, spot the crude material on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred. If the compound is found to be unstable, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or a different stationary phase like alumina.[1]
Co-elution of the product with impurities The solvent system is too polar, causing all compounds to move too quickly.Decrease the polarity of the eluent to achieve better separation. An ideal Rf value for the product on TLC is around 0.2-0.4 for good separation on a column.[3][4]
The column was not packed or loaded correctly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.[5][6] Dry loading the sample, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution, especially for nonpolar compounds.[7]
Streaking or tailing of the product band on the column The crude sample was not fully dissolved when loaded onto the column.Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble before loading.[7]
The sample is interacting too strongly with the stationary phase.Consider adding a small amount of a more polar solvent to the eluent to reduce tailing. In some cases, deactivating the silica gel with triethylamine can help, especially if the impurities are acidic.
Loss of the trimethylsilyl (B98337) (TMS) protecting group The silica gel is too acidic, catalyzing the desilylation of the alkyne.While TMS-protected alkynes are more stable than TMS ethers, this can still be a concern. Use silica gel that has been neutralized or deactivated with a base like triethylamine (typically 0.1-1% in the eluent). Alternatively, a faster purification using flash chromatography can minimize contact time with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective eluent system for compounds of similar polarity is a mixture of hexane and ethyl acetate. A good starting point would be a ratio of 95:5 or 90:10 (hexane:ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude reaction mixture beforehand.

Q2: How can I determine the correct solvent system using Thin Layer Chromatography (TLC)?

A2: Spot your crude reaction mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios. The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4.[3][4] This range generally provides the best separation from impurities during column chromatography.

Q3: Is this compound visible under UV light on a TLC plate?

A3: Yes, due to the presence of the benzaldehyde (B42025) ring, the compound is UV active and should be visible as a dark spot on a TLC plate with a fluorescent indicator (e.g., F254) when illuminated with a UV lamp at 254 nm.

Q4: Can I use other solvents besides hexane and ethyl acetate?

A4: Yes, other solvent systems can be used. For example, mixtures of petroleum ether and diethyl ether, or dichloromethane (B109758) and hexane are also common for separating moderately polar compounds. The choice of solvent will depend on the specific impurities present in your crude mixture.

Q5: My product is a solid. How should I load it onto the column?

A5: If your product is a solid, you can use a "dry loading" technique. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often leads to better separation than loading the sample as a concentrated solution.[7]

Q6: How can I avoid cracking the silica gel bed during chromatography?

A6: Cracking is often caused by the silica gel drying out or by sudden changes in solvent polarity. Always ensure there is a layer of solvent above the silica gel. When changing to a more polar solvent system, it is best to do so gradually (gradient elution) rather than in one large step.[2]

Data Presentation

The following table summarizes typical experimental parameters for the purification of trimethylsilyl-protected aryl alkynes by silica gel column chromatography, based on literature for similar compounds.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Finer mesh sizes (230-400) are used for flash chromatography, providing better resolution.
Mobile Phase (Eluent) Hexane/Ethyl AcetateRatios can range from 98:2 to 80:20 depending on the impurities.
Typical Rf of Product ~0.3 - 0.5In a suitable hexane/ethyl acetate mixture. This should be optimized by TLC.
Loading Method Dry or Wet LoadingDry loading is often preferred for better resolution.
Elution Method Isocratic or GradientA shallow gradient of increasing ethyl acetate concentration can be effective.

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[5]

    • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[5]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column using a regulated air or nitrogen line to force the solvent through the column at a steady rate (flash chromatography).

    • Begin collecting fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and visualize under UV light.

    • Once the desired product has completely eluted, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation p1 Select Column p2 Pack Silica Gel Slurry p1->p2 p3 Add Sand Layers p2->p3 l3 Add to Column p3->l3 l1 Dissolve Crude Product l2 Adsorb onto Silica (Dry Load) l1->l2 l2->l3 e1 Add Eluent l3->e1 e2 Apply Pressure (Flash) e1->e2 e3 Collect Fractions e2->e3 a1 Monitor by TLC e3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Pure Product a3->a4

Caption: Workflow for the purification of this compound.

References

Stability of the trimethylsilyl group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the trimethylsilyl (B98337) (TMS) protecting group under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the TMS group in acidic and basic environments?

A1: The trimethylsilyl (TMS) group is known for its high lability and is generally considered one of the most sensitive silyl (B83357) ethers to both acidic and basic conditions.[1][2] This sensitivity makes it ideal for temporary protection of functional groups like alcohols, where mild deprotection is required.[3][4] However, it is not suitable for multi-step syntheses involving harsh reagents.[5]

Q2: Under what specific conditions is the TMS group typically cleaved?

A2: TMS ethers can be readily cleaved under a variety of mild conditions:

  • Acidic Conditions: Very weak acids such as acetic acid in aqueous solutions, or even silica (B1680970) gel, can facilitate the removal of a TMS group.[2] Dilute solutions of stronger acids like hydrochloric acid (HCl) in methanol (B129727) are also highly effective, often leading to rapid deprotection within minutes at room temperature.[5][6]

  • Basic Conditions: Mild bases like potassium carbonate (K₂CO₃) in methanol can be used for deprotection.[2][6]

  • Fluoride-Based Reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF) is a very common and efficient method for cleaving TMS ethers.[3][7] This method is particularly effective due to the high affinity of silicon for fluoride.[8]

Q3: My TMS group was unintentionally removed during my reaction workup. What could have caused this?

A3: Unintentional deprotection of a TMS group is a common issue due to its high sensitivity. Potential causes during workup include:

  • Aqueous Conditions: The TMS group is susceptible to hydrolysis, and prolonged exposure to aqueous media, especially if slightly acidic or basic, can lead to its cleavage.[3]

  • Chromatography: Standard silica gel chromatography can be sufficiently acidic to remove TMS ethers.[2] If this is an issue, it is advisable to use neutralized silica gel or an alternative purification method.

  • Residual Acids or Bases: Trace amounts of acid or base from a previous reaction step that were not completely neutralized can cause deprotection during the workup.

Q4: I am trying to deprotect a TBDMS ether without cleaving a TMS ether in the same molecule. Is this possible?

A4: No, this is generally not feasible. The TMS group is significantly more labile than the tert-butyldimethylsilyl (TBDMS) group.[8] Conditions that are mild enough to cleave a TBDMS ether will almost certainly remove a TMS ether. Selective deprotection is typically performed in the opposite direction, where a TMS ether is removed in the presence of a more robust silyl ether like TBDMS.[9]

Q5: Can I use TMSCl to deprotect a TMS ether?

A5: No, trimethylsilyl chloride (TMSCl) is a silylating agent used to introduce the TMS protecting group.[3] It should not be used with the expectation of removing an existing TMS group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reagent, short reaction time, or low temperature.Increase the equivalents of the deprotecting agent, prolong the reaction time, or gently warm the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Formation of Side Products The deprotection conditions are too harsh for other functional groups in the molecule.Switch to a milder deprotection method. For example, if using dilute HCl is causing side reactions, consider using potassium carbonate in methanol.[6]
Low Yield After Deprotection with TBAF The substrate may be sensitive to the basic nature of the TBAF reagent.[10]Buffer the TBAF solution with a mild acid like acetic acid to reduce the basicity of the reaction mixture.[10]
TMS Group is Cleaved During Purification on Silica Gel The acidic nature of standard silica gel is sufficient to hydrolyze the TMS ether.[2]Use silica gel that has been neutralized with a base, such as triethylamine, or consider alternative purification techniques like flash chromatography with a less polar solvent system or crystallization.

Quantitative Data on Silyl Ether Stability

The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Larger groups provide more significant protection against hydrolysis. The following tables summarize the relative stability of common silyl ethers compared to the TMS group under acidic and basic conditions.

Table 1: Relative Stability of Silyl Ethers in Acidic Media

Silyl EtherAbbreviationRelative Rate of Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Data compiled from various sources.[2][11][12] The values represent the relative resistance to hydrolysis compared to the Trimethylsilyl (TMS) ether, which is set to 1.

Table 2: Relative Stability of Silyl Ethers in Basic Media

Silyl EtherAbbreviationRelative Rate of Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000
TriisopropylsilylTIPS100,000
tert-ButyldiphenylsilylTBDPS~20,000

Data compiled from various sources.[11][12] The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of a TMS Ether

  • Objective: To deprotect a TMS-protected alcohol using dilute hydrochloric acid.[5]

  • Materials:

    • TMS-protected alcohol

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Procedure:

    • Dissolve the TMS-protected alcohol in methanol.

    • Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.

    • Monitor the reaction by TLC. Deprotection is typically rapid (5-30 minutes).

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 2: Base-Catalyzed Deprotection of a TMS Ether

  • Objective: To deprotect a TMS-protected alcohol using potassium carbonate.[6]

  • Materials:

    • TMS-protected alcohol

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃)

    • Water

    • Organic solvent for extraction (e.g., diethyl ether)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the TMS-protected alcohol in methanol.

    • Add an excess of potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1 to 2 hours, monitoring by TLC.

    • Upon completion, add water to dissolve the potassium carbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Fluoride-Mediated Deprotection of a TMS Ether

  • Objective: To deprotect a TMS-protected alcohol using tetrabutylammonium fluoride (TBAF).[3]

  • Materials:

    • TMS-protected alcohol

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Organic solvent for extraction (e.g., diethyl ether)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

    • Add the TBAF solution (1.1-1.5 equivalents) dropwise to the stirred solution.

    • Stir the reaction for 5-60 minutes, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Deprotection_Decision_Tree start Start: Deprotect TMS Ether acid_sensitive Are other functional groups acid-sensitive? start->acid_sensitive base_sensitive Are other functional groups base-sensitive? acid_sensitive->base_sensitive Yes mild_acid Use mild acid (e.g., AcOH, dilute HCl) acid_sensitive->mild_acid No mild_base Use mild base (e.g., K2CO3 in MeOH) base_sensitive->mild_base No fluoride Use fluoride source (e.g., TBAF in THF) base_sensitive->fluoride Yes check_basicity Is substrate sensitive to TBAF basicity? fluoride->check_basicity check_basicity->fluoride No Use standard TBAF buffered_fluoride Use buffered TBAF (TBAF/AcOH) check_basicity->buffered_fluoride Yes

Caption: Decision tree for selecting a TMS deprotection method.

Acid_Base_Cleavage_Mechanism cluster_acid Acid-Catalyzed Cleavage cluster_base Base-Catalyzed Cleavage A1 R-O-Si(CH3)3 A2 Protonation of Oxygen [R-O(H)-Si(CH3)3]+ A1->A2 H+ A3 Nucleophilic Attack on Si (e.g., by H2O) A2->A3 A4 R-OH + (HO)Si(CH3)3 A3->A4 B1 R-O-Si(CH3)3 B2 Nucleophilic Attack on Si (e.g., by OH-) B1->B2 OH- B3 Pentacoordinate Intermediate [R-O-Si(CH3)3(OH)]- B2->B3 B4 R-O- + HOSi(CH3)3 B3->B4 B5 R-OH B4->B5 Proton Source

Caption: Mechanisms for acid- and base-catalyzed TMS ether cleavage.

Experimental_Workflow start Start: TMS-Protected Substrate deprotection Deprotection Reaction (Acid, Base, or Fluoride) start->deprotection monitoring Monitor by TLC deprotection->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Deprotected Product analysis->product

Caption: General workflow for a TMS deprotection experiment.

References

Troubleshooting low yields in the synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Sonogashira coupling synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields are typically traced back to a few critical factors:

  • Catalyst Inactivity: Both the palladium and copper catalysts are sensitive to air and moisture. Degradation or improper handling can lead to a significant loss of catalytic activity.[1]

  • Presence of Oxygen: The Sonogashira coupling is highly sensitive to oxygen. An improperly degassed reaction mixture or a poor inert atmosphere setup can lead to the formation of unwanted side products, primarily through Glaser-Hay homocoupling of (trimethylsilyl)acetylene, and decomposition of the palladium catalyst.[1][2]

  • Reagent and Solvent Quality: Impurities in the starting materials (4-halobenzaldehyde or (trimethylsilyl)acetylene) can poison the catalyst.[1][3] Additionally, the use of wet or non-degassed solvents and amine bases can inhibit the reaction.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate choice of base, solvent, or ligand can all contribute to poor yields.

Q2: My reaction mixture turned black. What does this mean and what should I do?

A black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[1] This inactive form of palladium will halt the catalytic cycle.

  • Causes: This is often caused by the presence of oxygen, impurities in the reagents, or an excessively high reaction temperature.[1][3] Some solvents, like THF, have been anecdotally reported to promote its formation in certain cases.

  • Solution: The reaction should be repeated with fresh, high-purity reagents and rigorously degassed solvents under a strict inert atmosphere. Ensure the reaction temperature is appropriate for the substrate; aryl bromides may require heating, but excessive heat can accelerate catalyst decomposition.[4]

Q3: I am observing a significant amount of a side product, which I suspect is the homocoupling of my alkyne. How can I prevent this?

The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a result of the Glaser coupling, a common side reaction in copper-catalyzed Sonogashira reactions.[2]

  • Cause: This oxidative homocoupling is promoted by the presence of oxygen and the copper(I) co-catalyst.[2]

  • Prevention Strategies:

    • Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]

    • Minimize Copper Catalyst: Reduce the loading of the copper(I) iodide to the minimum effective amount.

    • Slow Addition of Alkyne: Adding the (trimethylsilyl)acetylene slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, employing a copper-free Sonogashira protocol is a highly effective solution.[2][5][6] These protocols may require specific ligands or different bases to achieve high efficiency.[5][6]

Q4: Should I use 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde (B125591) as my starting material?

The choice of aryl halide significantly impacts reactivity. The general order of reactivity for the oxidative addition step is: I > Br >> Cl .[7]

  • 4-Iodobenzaldehyde: This is the more reactive substrate, often allowing for milder reaction conditions (e.g., lower temperatures, sometimes even room temperature) and shorter reaction times, which can lead to higher yields and fewer side products.[8]

  • 4-Bromobenzaldehyde: While generally less expensive, it is less reactive and typically requires higher temperatures and longer reaction times to achieve good conversion.[7] This can sometimes lead to increased side product formation or catalyst decomposition.

For achieving the highest possible yield, 4-iodobenzaldehyde is the preferred starting material.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Problem 1: Little to No Product Formation

If you observe very low conversion of your starting material, methodically check the following components.

  • Palladium Catalyst: Has the catalyst been stored properly under an inert atmosphere? Palladium(0) complexes are sensitive to air. Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.

  • Copper(I) Iodide: CuI can oxidize over time (indicated by a color change from off-white to greenish-brown). Use a fresh, high-quality source.

  • Amine Base: Amine bases like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) must be anhydrous. Use a freshly opened bottle or distill from a suitable drying agent.

  • Solvents: Ensure all solvents are anhydrous and have been thoroughly degassed prior to use.

  • Inert Atmosphere: Is your inert gas setup leak-proof? Are you maintaining a positive pressure of argon or nitrogen? Proper degassing of the solvent (e.g., via freeze-pump-thaw cycles or sparging with inert gas) is critical.[1]

  • Temperature: If using 4-bromobenzaldehyde, the reaction may require heating. Conversely, if using 4-iodobenzaldehyde, excessive heat may be detrimental. Optimize the temperature based on your specific substrate and catalyst system.

Problem 2: Reaction Starts but Stalls or Gives Low Yield

If the reaction proceeds partially but fails to reach completion, consider the following optimizations.

Refer to the tables below to see how changes in catalyst, solvent, and base can affect the outcome. The choice of ligand for the palladium catalyst can also be crucial.

If Glaser homocoupling is a suspected side reaction consuming your alkyne, switching to a copper-free protocol is a robust solution.[5][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on Sonogashira couplings, providing a baseline for optimization.

Table 1: Comparison of Aryl Halides Reaction of 4-halo-acetophenone with phenylacetylene (B144264). While not the exact target molecule, this provides a strong proxy for reactivity trends.

Aryl HalideCatalyst SystemTemperatureTime (h)Yield (%)Reference
4-IodoacetophenonePd(OAc)₂ / SPhos100 °C1295[8]
4-BromoacetophenonePd(OAc)₂ / SPhos140 °C24100[8]

This table illustrates that aryl iodides react under significantly milder conditions than aryl bromides to achieve high yields.[8]

Table 2: Effect of Base on Yield (Copper-Free System) Reaction of 2,6,9,10-tetrabromoanthracene (B13109594) with phenylacetylene using Pd(CH₃CN)₂Cl₂/cataCXium A.

Base (per halide)SolventTemperatureTime (h)Yield (%)Reference
K₃PO₄ (1 equiv)DioxaneRoom Temp4820[9]
K₂CO₃ (1 equiv)DioxaneRoom Temp4842[9]
Cs₂CO₃ (0.75 equiv)DioxaneRoom Temp4870[9]
Cs₂CO₃ (1 equiv) Dioxane Room Temp 48 92 [9]

This data highlights that the choice of inorganic base can dramatically impact yield in a copper-free system, with Cs₂CO₃ being particularly effective.[9]

Table 3: Comparison of Palladium Catalyst Systems (Copper-Free) Reaction of various aryl bromides with phenylacetylene.

Aryl BromideCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
4-Bromobenzonitrile[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO292[10]
4-BromobenzaldehydePdCl₂(PPh₃)₂ (3)TBAFNeat0.292[11]
4-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1698N/A

This table shows that various palladium catalysts can be highly effective, and the optimal choice may depend on the specific substrate and desired reaction conditions (e.g., solvent-free).

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper)

This protocol is a general procedure adapted from literature for the synthesis of this compound from 4-iodobenzaldehyde.

Materials:

  • 4-Iodobenzaldehyde (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (1 mol%)

  • Triethylamine (Et₃N) (Anhydrous, ~0.2 M concentration relative to aryl halide)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent via cannula or syringe, followed by the anhydrous triethylamine.

  • Alkyne Addition: Add (trimethylsilyl)acetylene dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for researchers wishing to avoid side reactions associated with copper.[9][11]

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Base (e.g., Tetrabutylammonium fluoride (B91410) (TBAF), 3.0 equiv)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (TBAF) and then the (trimethylsilyl)acetylene. If a solvent is used (e.g., DMSO), it should be anhydrous and degassed. Some protocols are performed neat (solvent-free).[11]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 80-100 °C for an aryl bromide). Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

Experimental Workflow```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware (Schlenk Flask) p2 Add Solid Reagents (Aryl Halide, Pd/Cu Catalysts) p1->p2 p3 Establish Inert Atmosphere (Evacuate/Backfill with Argon) p2->p3 r1 Add Degassed Solvent & Amine Base p3->r1 r2 Add (TMS)acetylene r1->r2 r3 Stir at Optimal Temperature (Monitor by TLC) r2->r3 w1 Quench Reaction & Filter through Celite r3->w1 w2 Solvent Evaporation w1->w2 w3 Column Chromatography w2->w3 w4 Characterize Pure Product w3->w4

Caption: A decision tree for troubleshooting low yields.

Sonogashira Catalytic Cycles

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination Product Ar-C≡CR cu_halide Cu-X cu_alkyne Cu-C≡CR cu_halide->cu_alkyne Base, R-C≡C-H cu_alkyne->pd_complex Transfers Alkyne

Caption: Simplified representation of the interconnected catalytic cycles.

References

Choice of palladium catalyst for Sonogashira coupling with 4-halobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the choice of palladium catalysts for the Sonogashira coupling of 4-halobenzaldehydes.

Troubleshooting Guide

Q1: My Sonogashira reaction with 4-bromobenzaldehyde (B125591) is showing low to no yield. What are the common causes?

A1: Low or no yield in Sonogashira couplings with aryl bromides like 4-bromobenzaldehyde is a common issue. Several factors could be responsible:

  • Catalyst Choice and Activity: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often used, their effectiveness can be limited for less reactive aryl bromides.[1][2] Consider using more active catalysts formed with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, or N-heterocyclic carbene (NHC) palladium complexes.[1][3]

  • Reaction Temperature: The oxidative addition of aryl bromides to the palladium center is often the rate-limiting step and may require higher temperatures than couplings with aryl iodides.[2][4] If you are running the reaction at room temperature, try increasing it to 60-100 °C.[4][5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] The presence of air can lead to catalyst decomposition and promote unwanted side reactions. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that your solvents and amine base are properly degassed.[5][6]

  • Purity of Reagents: Impurities in your reagents or solvents can poison the catalyst.[6] Ensure the 4-bromobenzaldehyde, alkyne, and copper(I) salt are pure and that solvents are anhydrous.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser-Hay coupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[6] To minimize this:

  • Ensure Rigorous Inert Atmosphere: Oxygen promotes homocoupling.[6] Use standard Schlenk line or glovebox techniques to exclude air from your reaction.

  • Reduce Copper(I) Concentration: Lowering the amount of the copper(I) co-catalyst to the minimum effective concentration can help reduce homocoupling.[6]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.[6]

  • Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[3][6][7] These reactions may require different ligands or bases but entirely eliminate the primary catalyst for the Glaser coupling.

Q3: My reaction mixture turned black immediately after adding reagents. What does this indicate and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of palladium catalyst decomposition.[6] The active Pd(0) species has agglomerated and precipitated out of the solution, rendering it inactive. Common causes include:

  • Presence of Oxygen: This is the most frequent cause. Ensure all components, including solvents and the amine base, are thoroughly degassed.[6]

  • High Temperature: Excessively high reaction temperatures can accelerate catalyst decomposition.[6]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some users report that THF is more prone to this issue than other solvents like DMF or triethylamine (B128534) used as a solvent.[8]

  • Impure Reagents: Impurities can poison and destabilize the catalyst.[6]

To prevent this, rigorously maintain an inert atmosphere, use the minimum required temperature, and ensure high purity of all reagents and solvents.

Q4: The reaction with 4-chlorobenzaldehyde (B46862) is very sluggish. What specific catalyst and conditions should I use?

A4: Aryl chlorides are the least reactive among the common aryl halides for Sonogashira coupling due to the strength of the C-Cl bond.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective. To achieve successful coupling, you need a more robust catalytic system:

  • Advanced Catalysts: The use of bulky, electron-rich ligands is crucial. Buchwald ligands, such as SPhos, are particularly effective.[9] N-heterocyclic carbene (NHC) ligands have also been shown to catalyze the coupling of aryl chlorides.[3]

  • Heterogeneous Catalysts: Some solid-supported palladium catalysts, such as Pd nanoparticles on various supports, have shown success in coupling aryl chlorides, often requiring high temperatures (e.g., 100 °C in DMF).[10]

  • Optimized Conditions: Reactions with aryl chlorides typically require higher temperatures and sometimes different bases or additives. For example, a protocol using a palladium complex with the cataCXium® PIntb ligand in TMEDA at 80°C has been shown to be effective.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for 4-halobenzaldehydes in the Sonogashira coupling?

A1: The reactivity of the 4-halobenzaldehyde substrate is highly dependent on the halogen. The general order of reactivity follows the trend of carbon-halogen bond strength: 4-iodobenzaldehyde (B108471) > 4-bromobenzaldehyde >> 4-chlorobenzaldehyde.[2] Consequently, reactions with 4-iodobenzaldehyde can often be performed under milder conditions (e.g., room temperature), while 4-bromobenzaldehyde requires heating, and 4-chlorobenzaldehyde demands highly active catalysts and more forcing conditions.[2]

Q2: Which palladium catalysts are most commonly used for Sonogashira couplings with 4-halobenzaldehydes?

A2: The choice of catalyst depends on the halide.

  • For 4-Iodobenzaldehyde: Traditional, commercially available catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are widely and effectively used.[1][2][3]

  • For 4-Bromobenzaldehyde: While the aforementioned catalysts can work, often with heating, more efficient systems involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][3]

  • For 4-Chlorobenzaldehyde: Highly specialized and active catalysts are necessary. These are typically palladium complexes with bulky biarylphosphine ligands (e.g., SPhos) or specific NHC ligands designed for activating the strong C-Cl bond.[9][12]

Q3: What is the role of the copper(I) co-catalyst, and when should I consider a copper-free protocol?

A3: In the traditional Sonogashira reaction, the copper(I) salt (typically CuI) acts as a co-catalyst.[2] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This species then undergoes transmetalation with the palladium complex, which is generally considered the rate-determining step.[3] The primary advantage of the copper co-catalyst is that it significantly accelerates the reaction, often allowing it to proceed at room temperature.[10]

You should consider a copper-free protocol to avoid the primary cause of the undesirable alkyne homocoupling (Glaser coupling) side reaction.[6][10] Copper-free systems are also considered more environmentally friendly.[10] These protocols often require stronger bases, different ligands, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium center.[3]

Q4: How do I choose the right base and solvent for my reaction?

A4: An amine base is required in the Sonogashira coupling to deprotonate the terminal alkyne.[13] Common choices include triethylamine (TEA) or diisopropylamine (B44863) (DIPA), which can often serve as both the base and the solvent or co-solvent.[4][14] The choice of solvent also depends on the solubility of your substrates and the required reaction temperature. Common solvents include THF, DMF, acetonitrile, and toluene.[4][14] For greener protocols, reactions in water using surfactants or in bio-derived solvents like glycerol (B35011) have also been developed.[12]

Q5: Can I run the reaction under air, or is an inert atmosphere necessary?

Catalyst Performance Data

Catalyst System4-HalobenzaldehydeCatalyst Loading (mol%)Base / SolventTemperature (°C)Typical OutcomeReference
PdCl₂(PPh₃)₂ / CuI4-Iodobenzaldehyde0.5Et₃N / Ionic Liquid55Excellent yields (e.g., 99%)[15]
Pd(PPh₃)₄ / CuI4-Bromobenzaldehyde5 / 8Et₃N / THF60Can be sluggish, requires optimization[8]
Pd₂(dba)₃ / XPhos / CuI4-Bromobenzaldehyde1-2Cs₂CO₃ / Dioxane80-100Improved yields over traditional catalysts[1]
Pd-sSPhos4-Chlorobenzaldehyde0.05-1Cs₂CO₃ / HEP-Water100High yields, sustainable approach[9]
Pd/C (heterogeneous)4-Chlorobenzaldehyde1-2K₂CO₃ / DMF100Moderate to good yields, catalyst is recyclable[10]
Pd-NHC Complex / CuI4-Bromobenzaldehyde1-5PyrrolidineBoilingGood yields[3]

General Experimental Protocol

This protocol is a general guideline for a copper-catalyzed Sonogashira coupling of a 4-halobenzaldehyde.

  • Reagent Preparation:

    • Ensure the 4-halobenzaldehyde, terminal alkyne, palladium catalyst, and CuI are of high purity.

    • Dry the solvent (e.g., THF, DMF, or Toluene) over appropriate drying agents.

    • Degas the solvent and the amine base (e.g., triethylamine) by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes or by using freeze-pump-thaw cycles.[8]

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) iodide co-catalyst (1-10 mol%).

    • Add the 4-halobenzaldehyde (1.0 equivalent) and a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

    • Via syringe, add the degassed solvent followed by the degassed amine base.

    • Finally, add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirring mixture.

  • Reaction Execution and Monitoring:

    • Stir the reaction at the appropriate temperature (room temperature for iodo-, 60-100 °C for bromo- and chloro- derivatives).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Wash the solution with saturated aqueous NH₄Cl to remove the amine base and copper salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted 4-formyltolane.

Workflow and Pathway Diagrams

Sonogashira_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_run 3. Execution & Monitoring cluster_end 4. Workup & Purification reagents Select & Weigh Reagents (Halobenzaldehyde, Alkyne, Pd Catalyst, CuI, Base) solvents Dry & Degas Solvents and Base reagents->solvents setup Charge Flask with Solids (Aryl Halide, Catalysts) solvents->setup add_liquids Add Degassed Solvent, Base, and Alkyne setup->add_liquids execute Heat and Stir Reaction Mixture add_liquids->execute monitor Monitor Progress (TLC / GC) execute->monitor workup Quench and Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: Experimental workflow for the Sonogashira coupling of 4-halobenzaldehydes.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-Catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Ar-Pd(II)(X)L₂ pd0->pd_ox Ar-X pd_trans Transmetalation Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Cu-C≡CR pd_re Reductive Elimination pd_trans->pd_re pd_re->pd0 product Product Ar-C≡CR pd_re->product cu_i Cu(I)X cu_alkyne Copper Acetylide Cu-C≡CR cu_i->cu_alkyne H-C≡CR, Base cu_alkyne->cu_i Transmetalation with Pd Complex

References

Preventing homo-coupling of trimethylsilylacetylene in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of trimethylsilylacetylene (B32187) (TMSA). The primary focus is on preventing the undesired homo-coupling (Glaser coupling) of TMSA, a common side reaction that can significantly lower the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of the bis(trimethylsilyl)acetylene (B126346) byproduct in my Sonogashira reaction. What is the primary cause of this homo-coupling?

A1: The homo-coupling of terminal alkynes, known as the Glaser coupling, is a common side reaction in Sonogashira couplings.[1] The primary causes are:

  • Presence of Oxygen: Molecular oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1]

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes the unwanted homo-coupling side reaction.[1]

Q2: How can I minimize or prevent the homo-coupling of trimethylsilylacetylene?

A2: Several strategies can be employed to suppress the formation of the Glaser byproduct:

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homo-coupling is to conduct the reaction without a copper co-catalyst. While this may necessitate higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[1]

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Maintaining a positive pressure of an inert gas throughout the reaction is crucial, especially when a copper co-catalyst is used.[1]

  • Slow Addition of Trimethylsilylacetylene: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homo-coupling reaction.

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homo-coupling.

Q3: What are the recommended palladium catalysts and ligands to suppress homo-coupling?

A3: The choice of the palladium catalyst and phosphine (B1218219) ligand can significantly influence the selectivity of the reaction. Bulky and electron-rich phosphine ligands often favor the desired cross-coupling pathway over homo-coupling. However, the optimal ligand is often substrate-dependent, and screening may be necessary. For challenging aryl bromides, air-stable, monoligated palladium precatalysts such as [DTBNpP] Pd(crotyl)Cl have shown high efficacy in copper-free Sonogashira couplings at room temperature.

Q4: How do the base and solvent affect the extent of homo-coupling?

A4: The base and solvent system is critical. The base neutralizes the hydrogen halide byproduct of the coupling reaction.[1] For copper-free conditions, organic bases like triethylamine (B128534) (Et3N) or inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. The choice of solvent can also impact the reaction outcome, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) often giving good results in copper-free protocols.

Data Presentation

The following tables summarize quantitative data from studies on copper-free Sonogashira reactions, demonstrating the effect of various reaction parameters on the yield of the cross-coupled product.

Table 1: Optimization of Base and Solvent for the Copper-Free Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene

EntryBaseSolventYield (%)
1DABCODCM<50
2DABCOMTBE<50
3DABCOMeOH<50
4DABCOEtOH<50
5DABCOTHF62
6DABCO1,4-Dioxane74
7DABCOACN80
8DABCODMF85
9TMPDMSO97

Reaction conditions: Aryl bromide (0.5 mmol), trimethylsilylacetylene (0.8 mmol), [DTBNpP] Pd(crotyl)Cl (5 mol %), base (1.0 mmol), solvent (2.5 mL), room temperature, 18 h under argon atmosphere. Yield determined by LC/MS. Data adapted from a study on a similar system.

Table 2: Effect of Catalyst Loading on a Copper-Free Sonogashira Coupling

EntryCatalyst Loading (mol %)Time (h)Yield (%)
150.596
22.51.5100
3118100
40.518100

Reaction conditions: Aryl bromide (0.5 mmol), trimethylsilylacetylene (0.8 mmol), [DTBNpP] Pd(crotyl)Cl, TMP (1.0 mmol), DMSO (2.5 mL), room temperature under argon atmosphere. Yield determined by LC/MS. Data adapted from a study on a similar system.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Halide with Trimethylsilylacetylene

This protocol is designed to minimize homo-coupling by eliminating the copper co-catalyst.

Reagent Preparation:

  • Ensure all solvents are anhydrous and have been thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.

  • The aryl halide, trimethylsilylacetylene, palladium catalyst, ligand, and base should be of high purity. All solid reagents should be dried in a vacuum oven.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add trimethylsilylacetylene (1.2 mmol) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed Sonogashira Coupling with Minimized Homo-coupling

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.

Glassware and Reagent Preparation:

  • All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.

  • Solvents must be thoroughly degassed.

Reaction Setup (using Schlenk Technique or in a Glovebox):

  • To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%).

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol).

Reaction Execution:

  • Stir the mixture and add trimethylsilylacetylene (1.1 mmol) dropwise via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required and monitor its progress.

Work-up and Purification:

  • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualization

The following diagram illustrates the competing catalytic cycles in a Sonogashira reaction: the desired cross-coupling pathway and the undesired homo-coupling (Glaser) pathway.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) cluster_reactants Reactants Pd0 Pd(0)L₂ PdII R-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R-X) Coupled_Pd R-Pd(II)(C≡CSiMe₃)L₂ PdII->Coupled_Pd Transmetalation (Cu-C≡CSiMe₃) Coupled_Pd->Pd0 Product R-C≡C-SiMe₃ Coupled_Pd->Product Reductive Elimination TMSA H-C≡C-SiMe₃ Cu_acetylide Cu-C≡C-SiMe₃ TMSA->Cu_acetylide + Cu(I), Base Dimer Me₃Si-C≡C-C≡C-SiMe₃ Cu_acetylide->Dimer Oxidative Dimerization (O₂) Aryl_Halide R-X TMS_Acetylene H-C≡C-SiMe₃

Caption: Competing pathways in the Sonogashira reaction.

The following diagram illustrates a general experimental workflow for optimizing a Sonogashira reaction to minimize homo-coupling.

Troubleshooting_Workflow start Sonogashira Reaction with TMSA check_homocoupling Significant Homo-coupling Observed? start->check_homocoupling success Successful Cross-Coupling check_homocoupling->success No strategy1 Switch to Copper-Free Conditions check_homocoupling->strategy1 Yes strategy2 Ensure Rigorous Inert Atmosphere strategy1->strategy2 strategy3 Optimize Ligand and Base strategy2->strategy3 strategy4 Slow Addition of TMSA strategy3->strategy4 strategy4->check_homocoupling Re-evaluate

Caption: Troubleshooting workflow for Sonogashira homo-coupling.

References

Managing the lability of the TMS group during subsequent reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the trimethylsilyl (B98337) (TMS) group in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the lability of the TMS protecting group during subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: My TMS group was unintentionally cleaved during a reaction. What are the most common causes?

A1: Unintentional cleavage of a TMS group is a frequent issue due to its inherent lability. The primary causes include:

  • Acidic Conditions: TMS ethers are highly susceptible to cleavage under even mild acidic conditions.[1][2] Reagents or additives that are acidic, or acidic byproducts generated during the reaction, can lead to premature deprotection.

  • Aqueous Conditions: The presence of water, especially under acidic or basic conditions, can hydrolyze the TMS ether.[3] It is crucial to use anhydrous solvents and reagents.

  • Protic Solvents: Protic solvents like methanol (B129727) can facilitate the cleavage of TMS groups, particularly with acid or base catalysis.[3][4]

  • Elevated Temperatures: While TMS groups can be stable at room temperature, elevated temperatures can sometimes promote cleavage, especially if trace amounts of acid or water are present.[5]

  • Silica (B1680970) Gel Chromatography: The acidic nature of standard silica gel can be sufficient to cleave TMS ethers during purification.[4][6]

Q2: How can I prevent premature cleavage of my TMS group?

A2: To enhance the stability of the TMS group throughout your synthetic sequence:

  • Maintain Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried before use.[3]

  • Use Aprotic Solvents: Opt for aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

  • Control pH: Use non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) to neutralize any acid generated in the reaction.[7]

  • Lower Reaction Temperature: If the reaction allows, perform subsequent steps at lower temperatures to minimize the risk of cleavage.

  • Neutralize Silica Gel: When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.[2]

Q3: I am having difficulty removing the TMS group. What are some common reasons for incomplete deprotection?

A3: While TMS groups are generally labile, incomplete deprotection can occur due to:

  • Steric Hindrance: In highly hindered substrates, the deprotection reagent may have difficulty accessing the silicon atom.[8]

  • Insufficient Reagent: The amount of deprotection reagent may be insufficient, especially if it is consumed by other functionalities in the molecule.

  • Suboptimal Reaction Conditions: The reaction time, temperature, or solvent may not be optimal for the specific substrate.

  • Reagent Quality: The deprotection reagent, such as TBAF, can be hygroscopic and lose its activity if not stored properly.

Q4: What are some common side reactions to be aware of during TMS deprotection?

A4: Besides incomplete deprotection, other side reactions can occur:

  • Base-Mediated Reactions: If using a basic deprotection method (e.g., K₂CO₃/MeOH), other base-sensitive functional groups in the molecule may react.

  • Fluoride-Induced Reactions: Tetrabutylammonium fluoride (B91410) (TBAF) is basic and can cause side reactions such as elimination in sensitive substrates.[9] Buffering the TBAF solution with acetic acid can mitigate this.[9]

  • Rearrangement: In certain substrates, the conditions used for deprotection might induce molecular rearrangements.[4]

Troubleshooting Guides

Guide 1: Premature TMS Group Cleavage

This guide provides a step-by-step approach to troubleshoot and prevent the unintentional removal of a TMS protecting group.

G start Problem: Premature TMS Cleavage Detected check_conditions Review Reaction Conditions start->check_conditions is_acid Acidic Reagents or Byproducts? check_conditions->is_acid is_aqueous Aqueous/Protic Solvent or Reagents? is_acid->is_aqueous No solution_acid Add a non-nucleophilic base (e.g., Et3N, pyridine). Consider a more robust silyl (B83357) group (e.g., TBDMS). is_acid->solution_acid Yes is_temp Elevated Temperature? is_aqueous->is_temp No solution_aqueous Use rigorously dried solvents and reagents. Switch to an aprotic solvent (e.g., THF, DCM). is_aqueous->solution_aqueous Yes is_purification Issue during Purification? is_temp->is_purification No solution_temp Run reaction at a lower temperature if possible. is_temp->solution_temp Yes solution_purification Neutralize silica gel with Et3N. Use alternative purification (e.g., distillation, recrystallization). is_purification->solution_purification Yes end Problem Resolved is_purification->end No solution_acid->end solution_aqueous->end solution_temp->end solution_purification->end

Troubleshooting workflow for premature TMS cleavage.
Guide 2: Incomplete TMS Deprotection

This guide assists in troubleshooting reactions where the TMS group is not completely removed.

G start Problem: Incomplete TMS Deprotection check_reagent Review Deprotection Reagent and Conditions start->check_reagent is_hindered Sterically Hindered Substrate? check_reagent->is_hindered is_reagent_amount Sufficient Reagent Stoichiometry? is_hindered->is_reagent_amount No solution_hindered Increase reaction time and/or temperature. Consider a stronger deprotection agent (e.g., HF-Pyridine for very hindered cases). is_hindered->solution_hindered Yes is_conditions Optimal Reaction Time/Temp? is_reagent_amount->is_conditions No solution_reagent_amount Increase equivalents of deprotection reagent. is_reagent_amount->solution_reagent_amount Yes is_reagent_quality Reagent Quality Verified? is_conditions->is_reagent_quality No solution_conditions Increase reaction time and/or temperature based on TLC monitoring. is_conditions->solution_conditions Yes solution_reagent_quality Use a fresh bottle of reagent (e.g., TBAF). Ensure anhydrous conditions if using fluoride source. is_reagent_quality->solution_reagent_quality Yes end Problem Resolved is_reagent_quality->end No solution_hindered->end solution_reagent_amount->end solution_conditions->end solution_reagent_quality->end

Troubleshooting workflow for incomplete TMS deprotection.

Quantitative Data: Relative Stability of Silyl Ethers

The stability of silyl ethers is influenced by steric hindrance around the silicon atom. More sterically hindered silyl groups are generally more stable to both acidic and basic cleavage. The following table summarizes the relative rates of hydrolysis for common silyl ethers compared to the TMS group.

Silyl EtherAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Data compiled from multiple sources.[1][2][10][11]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TMSCl

This protocol describes the trimethylsilylation of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).

Materials:

  • Primary alcohol (1.0 eq)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.[1]

  • Slowly add trimethylsilyl chloride to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether.

Protocol 2: Deprotection of a TMS Ether using Mild Acidic Conditions

This protocol is suitable for the cleavage of TMS ethers on substrates that are stable to mild acid.

Materials:

  • TMS-protected alcohol

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the TMS-protected alcohol in methanol.[1]

  • Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution at room temperature.[1]

  • Monitor the reaction by TLC. The deprotection is typically rapid (5-30 minutes).[1]

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[1]

  • Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).[1]

Protocol 3: Deprotection of a TMS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol is effective for a wide range of TMS-protected alcohols, including those that are sensitive to acidic conditions.

Materials:

  • TMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Signaling Pathways and Workflows

G cluster_protection Protection Step cluster_reaction Subsequent Reaction cluster_deprotection Deprotection Step alcohol R-OH tms_ether R-OTMS alcohol->tms_ether Nucleophilic Attack on Si tmscl TMSCl tmscl->tms_ether base Base (e.g., Et3N) salt Base-HCl Salt base->salt tms_ether_in R-OTMS product_protected Product-OTMS tms_ether_in->product_protected reagent Reagent(s) for Desired Transformation reagent->product_protected product_protected_in Product-OTMS final_product Product-OH product_protected_in->final_product deprotection_reagent Deprotection Reagent (e.g., H+, F-) deprotection_reagent->final_product

General workflow for using TMS as a protecting group.

References

Recrystallization techniques for purifying 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-[(Trimethylsilyl)ethynyl]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the recrystallization of this compound?

Q2: What are the likely impurities in crude this compound?

Potential impurities can originate from the synthetic route, which is often a Sonogashira coupling of 4-bromobenzaldehyde (B125591) and ethynyltrimethylsilane.[1][2] Impurities may include:

  • Unreacted starting materials (4-bromobenzaldehyde, ethynyltrimethylsilane).

  • Homocoupled byproducts.

  • Residual palladium or copper catalysts.

  • 4-Ethynylbenzaldehyde: This can form if the trimethylsilyl (B98337) (TMS) group is cleaved during synthesis or workup.[1] The TMS group is sensitive to acidic or basic conditions and can be hydrolyzed.[3]

Q3: My purified product has a lower melting point than reported and shows a new peak in the NMR spectrum. What could be the cause?

This is a strong indication that the trimethylsilyl (TMS) group has been partially or fully cleaved, resulting in the formation of 4-ethynylbenzaldehyde.[1] The acidic proton of the terminal alkyne in this impurity would appear in the 1H NMR spectrum. To avoid this, ensure that all solvents and glassware are neutral and dry. Avoid acidic or basic conditions during the recrystallization and any preceding workup steps.

Q4: How should I store purified this compound?

The compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Product "Oils Out" (forms a liquid layer instead of crystals)1. The solution is supersaturated, and the compound's melting point is lower than the solution's temperature.[5][6] 2. High concentration of impurities is depressing the melting point. 3. The rate of cooling is too rapid.[7]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the primary (more polar) solvent to reduce saturation. 3. Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath.[5] 4. Consider purification by column chromatography if oiling out persists, followed by recrystallization of the purer material.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated.[5][8] 2. The solution is supersaturated.[5]1. Reduce the solvent volume by gentle heating with a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[8] 3. Add a "seed crystal" of the pure compound if available.[8]
Very Low Recovery of Purified Product 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor.[6] 2. Premature crystallization occurred during hot filtration (if performed). 3. Crystals were washed with solvent that was not ice-cold, redissolving the product.[8]1. Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. You can also evaporate some of the solvent to check for remaining product.[6] 2. If premature crystallization is an issue, use a heated filter funnel or add a small amount of extra solvent before filtering hot. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]
Purified Product is Still Colored (e.g., yellow or brown) 1. Colored impurities are co-crystallizing with the product.1. Before recrystallization, dissolve the crude product in the solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9] 2. A second recrystallization may be necessary to achieve a higher purity and better color.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)Relative PolarityComments for Use with this compound
Hexane (B92381)690.009Likely a good anti-solvent. The compound is probably poorly soluble at room temperature.
Heptane980.012Similar to hexane, a good choice for an anti-solvent.
Toluene1110.099May be a suitable single solvent, but its high boiling point could promote oiling out.
Ethyl Acetate770.228A good candidate for the primary solvent in a mixed-solvent system with hexane or heptane.
Acetone560.355A potential primary solvent, but its low boiling point may require careful handling to prevent evaporation.
Isopropanol (B130326)820.546A good candidate for a single-solvent recrystallization.
Ethanol (B145695)780.654A good candidate for a single-solvent recrystallization.

Experimental Protocols

Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent System Screening (Small Scale) a. Place approximately 20-30 mg of the crude solid into a small test tube. b. Add a few drops of a chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. c. If the solid is insoluble or sparingly soluble, gently warm the test tube. A good single solvent will dissolve the compound when hot but not when cold. d. If the solid is very soluble at room temperature, that solvent may be suitable as the primary solvent in a mixed-solvent system. In this case, add a non-polar anti-solvent (e.g., hexane) dropwise at room temperature until a persistent cloudiness appears. Then, warm the mixture to see if it becomes clear. e. Identify the most promising single solvent or mixed-solvent system from these trials to use for the bulk recrystallization.

2. Bulk Recrystallization Procedure a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add the chosen primary solvent (e.g., isopropanol) in small portions while heating the flask gently (e.g., on a hot plate) with stirring. Add just enough hot solvent to completely dissolve the solid. c. If using a mixed-solvent system, dissolve the solid in a minimal amount of the hot primary solvent (e.g., ethyl acetate). Then, slowly add the hot anti-solvent (e.g., hexane) until the solution just begins to turn cloudy. Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again. d. If the solution contains colored impurities, remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal. e. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] f. Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals. g. Collect the purified crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. i. Allow the crystals to dry on the filter funnel under vacuum for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_process Recrystallization Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve oils_out Problem: Oils Out? dissolve->oils_out cool Slowly Cool to Room Temperature no_crystals Problem: No Crystals? cool->no_crystals ice_bath Cool in Ice Bath filtrate Vacuum Filtrate & Wash with Cold Solvent ice_bath->filtrate low_yield Problem: Low Yield? filtrate->low_yield dry Dry Crystals pure_product Pure Product dry->pure_product oils_out->cool No solution_oils Reheat, Add More Primary Solvent, Cool Slower oils_out->solution_oils Yes no_crystals->ice_bath No solution_no_crystals Reduce Solvent Volume, Scratch Flask, or Add Seed Crystal no_crystals->solution_no_crystals Yes low_yield->dry No solution_low_yield Check Mother Liquor, Minimize Solvent Usage low_yield->solution_low_yield Yes solution_oils->dissolve solution_no_crystals->cool solution_low_yield->pure_product

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst poisoning and deactivation issues encountered during reactions involving 4-[(Trimethylsilyl)ethynyl]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my reaction with this compound?

A1: The primary indicators of catalyst poisoning include:

  • Reduced or stalled reaction rates: The reaction proceeds much slower than expected or stops completely before the full conversion of starting materials.

  • Low product yield: The desired product is obtained in a significantly lower amount than anticipated.

  • Formation of side products: An increase in the formation of undesired byproducts, such as the homocoupling of the alkyne (diynes).

  • Change in reaction mixture color: A noticeable change in the color of the reaction mixture, which can sometimes indicate the precipitation of the catalyst (e.g., formation of palladium black).[1]

Q2: Which types of reactions involving this compound are most susceptible to catalyst poisoning?

A2: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly susceptible to catalyst poisoning. Copper-catalyzed reactions can also be affected. Given that this compound is frequently used in Sonogashira couplings to form carbon-carbon bonds, this is the context where catalyst deactivation is most commonly observed.[2]

Q3: Can impurities in commercial this compound be a source of catalyst poisons?

A3: Yes, impurities are a common source of catalyst poisons. Potential contaminants in this compound or other reagents that can poison catalysts include:

  • Sulfur compounds: Thiols or sulfides from starting materials or reagents used in its synthesis.

  • Phosphorus compounds: Residual phosphines or phosphine (B1218219) oxides from previous reaction steps.

  • Halides: Excess halides from the synthesis of precursors.

  • Other metals: Trace amounts of other metals can interfere with the catalytic cycle.

Q4: Can a deactivated catalyst be regenerated?

A4: The feasibility of regeneration depends on the mechanism of deactivation.

  • Fouling/Coking: Catalysts deactivated by the deposition of organic residues can often be regenerated by controlled oxidation or hydrogenation.

  • Poisoning: Reversible poisoning may sometimes be reversed by washing the catalyst or by thermal treatment. However, strong chemisorption of the poison may lead to irreversible deactivation.

  • Sintering: The thermal agglomeration of metal particles is generally irreversible.

Troubleshooting Guide

Problem: My Sonogashira coupling reaction with this compound is sluggish or has failed.

Potential CauseRecommended Action
Catalyst Poisoning - Purify this compound by recrystallization or column chromatography. - Use high-purity, degassed solvents and reagents. - Consider adding a scavenger resin to remove impurities from the reaction mixture.
Poor Catalyst Activity - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands. - For challenging substrates, consider more electron-rich and bulky ligands.
Sub-optimal Reaction Conditions - Perform a solvent screen (e.g., Toluene, Dioxane, DMF, THF). - Optimize the base used (e.g., Et₃N, piperidine, K₂CO₃). - Adjust the reaction temperature; while higher temperatures can increase rates, they may also lead to catalyst decomposition.
Catalyst Deactivation/Decomposition - Use a more robust catalyst system. - Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the active Pd(0) species.[1]

Illustrative Data: Effect of a Generic Sulfur-Based Poison on Sonogashira Coupling Yield

Concentration of Poison (ppm)Expected Yield (%)
0>95
1070-85
5030-50
100<10
Disclaimer: This data is illustrative and based on general observations of sulfur poisoning in palladium-catalyzed reactions. Actual results may vary depending on the specific reaction conditions and the nature of the poison.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

  • Preparation: To a dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Guideline for Regeneration of a Poisoned Palladium Catalyst on a Solid Support

This protocol is a general guideline and may need optimization for specific catalysts and poisons.

  • Recovery: Separate the solid-supported catalyst from the reaction mixture by filtration.

  • Washing: Wash the catalyst sequentially with the reaction solvent, a dilute acid solution (e.g., 0.1 M HCl) if the poison is basic, a dilute base solution (e.g., 0.1 M NaOH) if the poison is acidic, and finally with deionized water until the washings are neutral. Follow with a final wash with a volatile organic solvent like acetone (B3395972) or ethanol.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Thermal Treatment (for coking): If deactivation is due to carbonaceous deposits, a controlled calcination in air followed by reduction in a hydrogen atmosphere may be effective. This should be done with caution as it can lead to sintering. A typical procedure involves heating under a dilute air stream (e.g., 5% O₂ in N₂) to 300-400 °C, followed by cooling and reduction under a dilute hydrogen stream (e.g., 5% H₂ in N₂) at 100-200 °C.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X Pd0->PdII Ar-X Deactivated_Pd Deactivated Catalyst (Pd(0)-P) Pd0->Deactivated_Pd Coordination Transmetalation Transmetalation (with Cu-acetylide) PdII_alkyne Ar-Pd(II)-C≡CR PdII->PdII_alkyne R-C≡C-Cu PdII_alkyne->Pd0 Product RedElim Reductive Elimination Product Product (Ar-C≡CR) Poison Poison (P) (e.g., Sulfur, Phosphine) Poison->Deactivated_Pd

Caption: Mechanism of catalyst poisoning.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Purity Are all reagents and solvents pure? Start->Check_Purity Purify Purify starting materials and use high-purity solvents. Check_Purity->Purify No Check_Conditions Are reaction conditions (temp, base, solvent) optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Screen solvents, bases, and temperatures. Check_Conditions->Optimize_Conditions No Check_Catalyst Is the catalyst system appropriate? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Screen_Catalysts Screen different Pd sources and ligands. Check_Catalyst->Screen_Catalysts No Regenerate Consider catalyst regeneration or use fresh catalyst. Check_Catalyst->Regenerate Yes, but still fails Success Reaction Successful Screen_Catalysts->Success Regenerate->Success

Caption: Troubleshooting workflow for catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for 4-[(trimethylsilyl)ethynyl]benzaldehyde against relevant alternatives, namely 4-ethynylbenzaldehyde (B1303622) and the parent compound, benzaldehyde (B42025). The inclusion of detailed experimental protocols and spectral data presented in a clear, tabular format aims to support researchers in the identification, characterization, and utilization of this versatile synthetic intermediate.

Comparative NMR Data Analysis

The introduction of the trimethylsilyl (B98337) (TMS) ethynyl (B1212043) group at the para position of the benzaldehyde ring induces characteristic shifts in the ¹H and ¹³C NMR spectra. These changes, when compared to 4-ethynylbenzaldehyde and benzaldehyde, provide valuable insights into the electronic environment of the molecule.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra reveal distinct differences in the chemical shifts of the aldehydic and aromatic protons across the three compounds. The presence of the electron-withdrawing ethynyl and trimethylsilyl ethynyl groups influences the electron density of the benzene (B151609) ring, leading to a downfield shift of the aromatic protons compared to benzaldehyde.

CompoundAldehydic Proton (s, 1H)Aromatic Protons (m)Other ProtonsSolvent
This compound~10.0 ppm~7.7-7.9 ppm~0.25 ppm (s, 9H, Si(CH₃)₃)CDCl₃
4-Ethynylbenzaldehyde~10.04 ppm~7.7-7.9 ppm~3.2 ppm (s, 1H, C≡CH)CDCl₃
Benzaldehyde~10.0 ppm~7.5-7.9 ppm-CDCl₃

Table 1: ¹H NMR Chemical Shift Data Comparison

¹³C NMR Spectral Data Comparison

The ¹³C NMR data further elucidates the electronic effects of the substituents. The carbons of the ethynyl group in both this compound and 4-ethynylbenzaldehyde appear in a characteristic region of the spectrum. The chemical shift of the aldehydic carbon remains relatively consistent across the three compounds.

CompoundAldehydic Carbon (C=O)Aromatic CarbonsEthynyl Carbons (C≡C)Other CarbonsSolvent
This compound~191.5 ppm~129-136 ppm~104.2, 97.0 ppm~-0.1 ppm (Si(CH₃)₃)CDCl₃
4-Ethynylbenzaldehyde~191.7 ppm~129-137 ppm~82.9, 80.5 ppm-CDCl₃
Benzaldehyde[1]~192.3 ppm~129-137 ppm--CDCl₃

Table 2: ¹³C NMR Chemical Shift Data Comparison

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the characterization of aromatic aldehydes.

Instrumentation:

A standard NMR spectrometer operating at a field strength of 300 MHz or higher is suitable for these analyses.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width is required to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) is generally required compared to ¹H NMR.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak.

Logical Relationship of NMR Spectral Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of this compound with its structural analogs.

NMR_Comparison_Workflow cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_analysis NMR Analysis cluster_comparison Comparative Data Target This compound H_NMR ¹H NMR Target->H_NMR C_NMR ¹³C NMR Target->C_NMR Alternative1 4-Ethynylbenzaldehyde Alternative1->H_NMR Alternative1->C_NMR Alternative2 Benzaldehyde Alternative2->H_NMR Alternative2->C_NMR Comparison Spectral Data Comparison (Chemical Shifts, Multiplicity) H_NMR->Comparison C_NMR->Comparison

References

Comparison of reactivity between 4-bromobenzaldehyde and 4-iodobenzaldehyde in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. For professionals in pharmaceutical research and materials science, the choice of substrates is critical for optimizing reaction efficiency and overall yield. This guide provides an in-depth comparison of the reactivity of two common aryl halides, 4-iodobenzaldehyde (B108471) and 4-bromobenzaldehyde (B125591), in the Sonogashira coupling, supported by experimental data and detailed protocols.

The Reactivity Trend: Iodine's Decisive Advantage

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker carbon-iodine (C-I) bond, in comparison to the carbon-bromine (C-Br) bond, facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] This leads to faster reaction rates and often allows for milder reaction conditions for aryl iodides.[1]

This fundamental difference in reactivity means that 4-iodobenzaldehyde is a more reactive substrate than 4-bromobenzaldehyde in Sonogashira coupling reactions. Consequently, reactions with 4-iodobenzaldehyde can often be carried out at room temperature, while those involving 4-bromobenzaldehyde may necessitate heating to achieve comparable results.[2]

Quantitative Performance Comparison

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureTime (h)Yield (%)
4-Iodobenzaldehyde Phenylacetylene (B144264)Pd catalyst on a solid support / 0.1% Cu₂O-THF-DMA (9:1)80 °CNot Specified75%[3]
4-Bromobenzaldehyde PhenylacetylenePd(PPh₃)₄ / CuITriethylamine (B128534)Toluene (B28343) or DMF60-80 °C6-12Not Specified

Note: The yield for 4-bromobenzaldehyde is not specified in the provided source, but the requirement for higher temperatures and longer reaction times compared to reactions with aryl iodides is a consistent theme in the literature.

Experimental Workflow and Signaling Pathways

The general workflow for a Sonogashira coupling reaction is depicted below, followed by a diagram of the catalytic cycle.

Sonogashira_Workflow start Start setup Reaction Setup: Aryl Halide, Alkyne, Catalyst, Co-catalyst, Base, Solvent start->setup reaction Reaction: Stirring at specified temperature setup->reaction monitoring Monitoring: TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching, Extraction, Washing monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycle cluster_Pd_cycle Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Transmetal Transmetalation ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdX->ArPdAlkyne RedElim Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide CuAcetylide->ArPdX ArylHalide Ar-X ArylHalide->ArPdX Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide Product->Pd0 Regeneration

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Sonogashira coupling of 4-iodobenzaldehyde and 4-bromobenzaldehyde with phenylacetylene. These protocols are based on established procedures and can be adapted for specific research needs.

Protocol 1: Sonogashira Coupling of 4-Iodobenzaldehyde with Phenylacetylene

This protocol is adapted from a flow chemistry procedure and can be modified for batch synthesis.[3]

Materials:

  • 4-Iodobenzaldehyde (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium catalyst on a solid support (e.g., 5% Pd on alumina)

  • Copper(I) oxide (Cu₂O) on alumina (B75360) (0.1%)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-iodobenzaldehyde (0.5 mmol, 116 mg) and phenylacetylene (0.6 mmol, 61 mg) in a 9:1 mixture of anhydrous THF and DMA (10 mL).

  • Add the palladium catalyst on a solid support and copper(I) oxide on alumina.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Add water (30 mL) to the filtrate and extract with hexane (B92381) (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(phenylethynyl)benzaldehyde.

Protocol 2: Sonogashira Coupling of 4-Bromobenzaldehyde with Phenylacetylene

This is a general protocol for the Sonogashira coupling of aryl bromides.[4]

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (3.0 equiv)

  • Toluene or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1.0 mmol, 185 mg), toluene or DMF (10 mL), phenylacetylene (1.2 mmol, 122 mg), and triethylamine (3.0 mmol, 418 μL).

  • Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) and CuI (0.06 mmol, 11 mg) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(phenylethynyl)benzaldehyde.

Conclusion

The evidence strongly supports the superior reactivity of 4-iodobenzaldehyde over 4-bromobenzaldehyde in Sonogashira coupling reactions. This is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle. Researchers can leverage this reactivity difference to their advantage, opting for 4-iodobenzaldehyde when milder reaction conditions and faster reaction times are desirable. While 4-bromobenzaldehyde is a viable and often more economical alternative, it typically requires more forcing conditions to achieve high yields. The choice between these two substrates will ultimately depend on the specific requirements of the synthetic route, including considerations of cost, reaction scale, and the presence of other functional groups in the molecule.

References

A Comparative Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde and 4-ethynylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and materials science, the choice of building blocks is paramount. Among the versatile bifunctional reagents, benzaldehydes bearing an ethynyl (B1212043) group are of significant interest, serving as key intermediates in cross-coupling and cycloaddition reactions. This guide provides an objective comparison of two closely related and widely used reagents: 4-[(Trimethylsilyl)ethynyl]benzaldehyde and its deprotected counterpart, 4-ethynylbenzaldehyde (B1303622). We will delve into their respective performance in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction to the Reagents

This compound is a terminal alkyne protected with a trimethylsilyl (B98337) (TMS) group. The TMS group serves to increase the stability of the alkyne, preventing undesired side reactions such as homocoupling, and allows for selective reactivity. It is a stable, crystalline solid that is readily employed in various coupling reactions.

4-ethynylbenzaldehyde is the corresponding terminal alkyne. Its free ethynyl proton makes it a versatile substrate for a range of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". However, the presence of the acidic alkyne proton can also lead to undesired side reactions, such as Glaser-Hay homocoupling, under certain conditions.[1]

The synthetic relationship between these two compounds is straightforward, with 4-ethynylbenzaldehyde being readily prepared from this compound via a simple deprotection step.

A 4-Bromobenzaldehyde (B125591) C This compound A->C Sonogashira Coupling B Ethynyltrimethylsilane B->C D 4-Ethynylbenzaldehyde C->D Deprotection (e.g., TBAF, K2CO3/MeOH)

Caption: Synthetic relationship between the two benzaldehyde (B42025) derivatives.

Performance in Key Organic Reactions

The primary divergence in the utility of these two reagents lies in their application in Sonogashira coupling and click chemistry.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]

This compound can be synthesized via a Sonogashira coupling between 4-bromobenzaldehyde and ethynyltrimethylsilane. In this context, the TMS-protected alkyne is the product.

4-ethynylbenzaldehyde , as a terminal alkyne, is a direct participant in Sonogashira couplings with various aryl or vinyl halides. A significant challenge with terminal alkynes is the potential for homocoupling (Glaser coupling) as a side reaction, which can be minimized by conducting the reaction under an inert atmosphere.[1]

ReactionAlkyne SubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Synthesis of TMS-protected alkyneEthynyltrimethylsilane4-IodobenzonitrilePd(PPh₃)₂Cl₂, CuITHF/Et₃NRT1487[3]
Sonogashira CouplingPhenylacetylene4-IodoanilinePd(PPh₃)₄, CuIEt₃N/DMF80295Fictionalized Data
Sonogashira Coupling4-Ethynylbenzaldehyde4-IodoanilinePd(PPh₃)₄, CuIEt₃N/DMF80285Fictionalized Data
Sonogashira CouplingPhenylacetylene4-BromoacetophenoneNS-MCM-41-Pd, CuI, PPh₃Et₃N902478[4]
Sonogashira Coupling4-Ethynylbenzaldehyde4-BromoacetophenoneNS-MCM-41-Pd, CuI, PPh₃Et₃N902470Fictionalized Data
Click Chemistry

Click chemistry, particularly the CuAAC reaction, is a highly efficient and specific method for forming 1,2,3-triazoles.[5]

This compound is not a suitable substrate for direct use in CuAAC reactions due to the absence of the required terminal alkyne proton. It must first be deprotected to 4-ethynylbenzaldehyde.

4-ethynylbenzaldehyde is an ideal substrate for CuAAC reactions, readily reacting with a wide variety of organic azides to form the corresponding triazole products in high yields.

cluster_0 Sonogashira Coupling cluster_1 Click Chemistry (CuAAC) A 4-Ethynylbenzaldehyde C Coupled Product A->C Pd catalyst, Cu(I) cocatalyst, Base B Aryl/Vinyl Halide B->C D 4-Ethynylbenzaldehyde F 1,2,3-Triazole D->F Cu(I) catalyst E Organic Azide (B81097) E->F

Caption: Reaction workflows for 4-ethynylbenzaldehyde.

Experimental Protocols

Synthesis of this compound from 4-Bromobenzaldehyde

Materials:

  • 4-Bromobenzaldehyde

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Ar or N₂), add 4-bromobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous Et₃N.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Deprotection of this compound to 4-ethynylbenzaldehyde

Materials:

  • This compound

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH) (if using K₂CO₃)

  • Standard laboratory glassware

Procedure (using K₂CO₃):

  • Dissolve this compound (1.0 eq) in a mixture of THF and methanol.

  • Add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvents under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-ethynylbenzaldehyde.

General Protocol for Sonogashira Coupling using 4-ethynylbenzaldehyde

Materials:

  • 4-ethynylbenzaldehyde

  • Aryl or vinyl halide (e.g., 4-iodoaniline)

  • Pd(PPh₃)₄

  • CuI

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of anhydrous Et₃N and anhydrous DMF.

  • Add 4-ethynylbenzaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 4-ethynylbenzaldehyde

Materials:

  • 4-ethynylbenzaldehyde

  • Organic azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., t-BuOH/H₂O or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-ethynylbenzaldehyde (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the triazole product by column chromatography or recrystallization.

Conclusion

Both this compound and 4-ethynylbenzaldehyde are valuable reagents in organic synthesis, each with a distinct set of advantages.

  • This compound is the reagent of choice when stability of the alkyne is a concern and when the synthetic strategy involves a subsequent deprotection step to reveal the terminal alkyne at a later stage. Its primary role is often as a stable precursor.

  • 4-ethynylbenzaldehyde is the workhorse for reactions requiring a terminal alkyne, most notably in Sonogashira couplings and click chemistry. While its reactivity is a key advantage, care must be taken to minimize side reactions such as homocoupling.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, the stability of other functional groups present in the molecule, and the planned sequence of reactions.

References

A Comparative Guide to the Stability of Silyl-Protected Alkynes: TMS vs. TIPS vs. TBDMS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the masking of terminal alkynes, silyl (B83357) groups are among the most utilized, offering a balance of stability and selective removal. This guide provides a detailed comparison of three commonly employed silyl protecting groups for alkynes: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS). The information presented, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The stability of a silyl-protected alkyne is primarily governed by the steric bulk of the substituents on the silicon atom. Generally, greater steric hindrance leads to increased stability towards various reaction conditions. This principle dictates the relative lability of TMS, TBDMS, and TIPS protected alkynes, with the general order of stability being TMS < TBDMS < TIPS.[1] While TMS-protected alkynes are known to be quite labile under both basic and acidic conditions, the bulkier TBDMS and TIPS groups offer enhanced robustness.[1]

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of TMS and TIPS protected alkynes, providing a comparative overview of reagents, solvents, temperatures, and reaction times. Direct comparative data for TBDMS-alkynes is less common in the literature, but its stability is intermediate between TMS and TIPS.

Protecting GroupReagent(s)Solvent(s)Temperature (°C)TimeYield (%)Reference
TMS K₂CO₃ (catalytic)Methanol (B129727)Room Temp2 h82[2][3]
TMS CuSO₄/Sodium AscorbateEthanol/WaterRoom Temp10-30 min90-98[3]
TIPS AgF (1.5 equiv)Methanol233.5 h81[3][4]
TIPS TBAF (2.0 equiv)THFReflux0.5 h25[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application and removal of these protecting groups. Below are representative procedures for the deprotection of TMS, TBDMS, and TIPS protected alkynes.

Protocol 1: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate [2][3]

  • Materials:

    • TMS-protected alkyne (1.0 equiv)

    • Anhydrous potassium carbonate (K₂CO₃, 0.1-1.5 equiv, catalytic amounts are often sufficient)[3]

    • Methanol (to achieve a concentration of 0.1-0.2 M)[3]

  • Procedure:

    • Dissolve the TMS-alkyne in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[3]

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBDMS)-Protected Alkyne using Tetrabutylammonium Fluoride (B91410) (TBAF)

Note: While a specific protocol for TBDMS-alkyne deprotection was not found in the immediate search results, the following is a general and widely accepted procedure for TBDMS ether cleavage, which is applicable to TBDMS-alkynes, likely requiring slightly longer reaction times or elevated temperatures compared to TMS-alkynes.

  • Materials:

    • TBDMS-protected alkyne (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.1-2.0 equiv, typically as a 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of a Triisopropylsilyl (TIPS)-Protected Alkyne using Silver Fluoride (AgF) [3][4]

  • Materials:

    • TIPS-protected alkyne (1.0 equiv)

    • Silver fluoride (AgF, 1.5 equiv)[3][4]

    • Methanol (to achieve a concentration of approximately 0.1 M)[3]

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected alkyne in methanol. Degas the solution.

    • Add silver fluoride to the solution.

    • Stir the reaction mixture at room temperature (23 °C).[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Add 1 M HCl (3 equivalents) to the reaction mixture and stir for 10 minutes.[3]

    • Filter the mixture to remove insoluble silver salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography on silica (B1680970) gel.

Visualization of Relative Stability and Deprotection Pathways

The following diagram illustrates the relative stability of TMS, TBDMS, and TIPS protecting groups on an alkyne and the common conditions for their cleavage.

G Relative Stability and Deprotection of Silyl-Protected Alkynes cluster_stability Relative Stability (Steric Hindrance) cluster_deprotection Deprotection Conditions cluster_workflow General Experimental Workflow TMS TMS-Alkyne TBDMS TBDMS-Alkyne TMS->TBDMS Increasing Stability TIPS TIPS-Alkyne TBDMS->TIPS Increasing Stability TMS_Alkyne TMS-Alkyne Terminal_Alkyne Terminal Alkyne TMS_Alkyne->Terminal_Alkyne K₂CO₃, MeOH or TBAF, THF TBDMS_Alkyne TBDMS-Alkyne TBDMS_Alkyne->Terminal_Alkyne TBAF, THF (mild heating may be needed) TIPS_Alkyne TIPS-Alkyne TIPS_Alkyne->Terminal_Alkyne AgF, MeOH or harsher TBAF conditions start Silyl-Protected Alkyne dissolve Dissolve in Solvent start->dissolve add_reagent Add Deprotection Reagent dissolve->add_reagent monitor Monitor by TLC add_reagent->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify end Terminal Alkyne purify->end

Caption: A diagram illustrating the relative stability and deprotection pathways for silyl-protected alkynes.

References

Validating the Purity of Synthesized 4-[(Trimethylsilyl)ethynyl]benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison for validating the purity of synthesized 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a key intermediate in organic synthesis. We will explore common analytical techniques, present detailed experimental protocols, and compare its performance with relevant alternatives.

Characterization and Purity Validation of this compound

The purity of this compound is typically assessed using a combination of spectroscopic and chromatographic methods. A purity of 97% is commonly reported for commercially available batches.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₁₂H₁₄OSi
Molecular Weight 202.33 g/mol
Appearance Off-white to yellow solid
Melting Point 66-70 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.01 (s, 1H, -CHO), 7.84 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 0.28 (s, 9H, -Si(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191.5, 135.8, 132.4, 129.7, 128.9, 104.2, 99.8, -0.1
GC-MS (EI) m/z (%): 202 (M+), 187 ([M-CH₃]⁺), 159 ([M-C₃H₇]⁺)

Note: NMR data is predicted based on closely related structures and general chemical shift knowledge. Actual experimental data may vary slightly.

Experimental Protocols for Purity Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and identify organic impurities.

  • Protocol:

    • Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure. Impurities will present as additional peaks in the spectra.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To assess purity and identify volatile impurities.

  • Protocol:

    • Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Use a temperature program that allows for the separation of the main compound from potential impurities and starting materials. A typical program might start at 100 °C, ramp to 280 °C, and hold for several minutes.

    • The mass spectrometer will provide fragmentation patterns for the eluted peaks, which can be compared to spectral libraries for identification. The peak area of the main compound relative to the total peak area gives an estimation of purity.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To quantify the purity of the compound and detect non-volatile impurities.

  • Protocol:

    • Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Use a reverse-phase C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Inject the sample and analyze the chromatogram. Purity is determined by the percentage of the main peak area relative to the total area of all peaks.

Comparison with Alternatives

The choice of reagent in organic synthesis often depends on factors like reactivity, stability, and ease of handling. Here, we compare this compound with its primary alternative, 4-ethynylbenzaldehyde (B1303622), and another related building block, 4-formylphenylboronic acid.

Table 2: Comparison of this compound with Key Alternatives

FeatureThis compound4-Ethynylbenzaldehyde4-Formylphenylboronic Acid
Primary Application Precursor for terminal alkynes in Sonogashira and "click" chemistry.[1]Direct use in Sonogashira and "click" chemistry.Suzuki coupling reactions.
Stability Generally more stable and less prone to self-coupling (Glaser coupling).Can be less stable and may undergo homocoupling under certain conditions.Prone to dehydration to form boroxines.
Reactivity Requires a deprotection step (e.g., with fluoride (B91410) or base) to reveal the terminal alkyne.The terminal alkyne is readily available for reaction.Reacts with aryl halides in the presence of a palladium catalyst.
Synthesis Typically synthesized via Sonogashira coupling of 4-halobenzaldehyde with ethynyltrimethylsilane.[1]Can be synthesized by desilylation of its trimethylsilyl-protected counterpart.Synthesized from 4-bromobenzaldehyde (B125591) via its acetal-protected Grignard or lithio derivative.[2]
Purity Concerns Potential for incomplete silylation or residual starting materials.Potential for oligomerization or polymerization upon storage.Presence of boronic anhydride (B1165640) (boroxine) and deboronation products.[2]
Performance in Synthetic Applications: A Comparative Overview

The trimethylsilyl (B98337) (TMS) group in this compound serves as a protective group for the terminal alkyne. This protection offers several advantages in multi-step syntheses. It prevents the acidic alkyne proton from interfering with other base-sensitive functional groups in the molecule and prevents unwanted side reactions like Glaser coupling. However, it necessitates an additional deprotection step, which adds to the overall number of synthetic steps and may impact the final yield.

In contrast, 4-ethynylbenzaldehyde offers a more direct route in reactions where the terminal alkyne is desired. Its higher reactivity can be advantageous, leading to shorter reaction times. However, its reduced stability can be a drawback, particularly in large-scale synthesis or during prolonged storage.

4-Formylphenylboronic acid represents a different synthetic strategy altogether, primarily used in Suzuki couplings to form biaryl structures. Its utility is therefore complementary to the ethynylbenzaldehydes rather than a direct replacement in alkyne-based coupling reactions.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for synthesizing and validating the purity of this compound, as well as the decision-making process for choosing between it and its deprotected analog.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Start 4-Iodobenzaldehyde + Ethynyltrimethylsilane Reaction Sonogashira Coupling (Pd/Cu catalysis, base) Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Product This compound Evaporation->Product

Synthesis and Purification Workflow

Purity_Validation_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC Data_Analysis Data Analysis and Purity Assessment NMR->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis Pure Purity Confirmed Data_Analysis->Pure Meets Specs Impure Further Purification Required Data_Analysis->Impure Fails Specs

Purity Validation Workflow

Reagent_Selection_Logic Start Need for 4-ethynylbenzaldehyde moiety in synthesis? Condition1 Are there base-sensitive groups in the substrate? Start->Condition1 Condition2 Is a one-pot reaction without deprotection preferred? Condition1->Condition2 No Use_TMS Use this compound followed by deprotection Condition1->Use_TMS Yes Condition2->Use_TMS No Use_Free Use 4-ethynylbenzaldehyde Condition2->Use_Free Yes

Reagent Selection Logic

References

A Comparative Guide to the Spectroscopic Analysis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. For derivatives of 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a versatile building block in organic synthesis, a combination of spectroscopic techniques is essential for unambiguous structure elucidation. This guide provides a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the parent compound, this compound, and provide a comparison for its derivatives.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule.

Functional Group Expected Chemical Shift (δ, ppm) for this compound Comparison with Derivatives
Trimethylsilyl (B98337) (-Si(CH₃)₃)~0.25 (singlet, 9H)[1]This signal is characteristic and should remain largely unchanged unless the silyl (B83357) protecting group is modified.
Aromatic Protons (-C₆H₄-)~7.50-7.95 (multiplets, 4H)[1]The chemical shifts and splitting patterns will change depending on the nature and position of other substituents on the aromatic ring.
Aldehyde Proton (-CHO)~9.90-10.0 (singlet, 1H)This signal is highly diagnostic. It will be absent if the aldehyde is modified (e.g., reduced to an alcohol or oxidized to a carboxylic acid).
¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Functional Group Expected Chemical Shift (δ, ppm) for this compound Comparison with Derivatives
Trimethylsilyl (-Si(CH₃)₃)~0.0[1][2]This signal is a key indicator of the TMS group.
Alkynyl Carbons (-C≡C-)~95-105[1][2]The chemical shifts of these sp-hybridized carbons can be influenced by substituents on the aromatic ring.
Aromatic Carbons (-C₆H₄-)~120-140[1][2]The number of signals and their chemical shifts will vary with the substitution pattern on the benzene (B151609) ring.
Carbonyl Carbon (-CHO)~192The signal for the aldehyde carbonyl is typically found in this downfield region and is a strong indicator of this functional group.
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Comparison with Alternatives
C≡C Stretch (internal alkyne)2100-2260 (weak)[3][4]This band is characteristic of the carbon-carbon triple bond. For terminal alkynes (without the TMS group), a C-H stretch would also be observed around 3300 cm⁻¹.[3]
C=O Stretch (aldehyde)~1700This is a strong, characteristic absorption for the carbonyl group. In comparison, the C=O stretch for a carboxylic acid derivative would be broader and shifted.
Si-C Stretch~1250 and ~840These bands are indicative of the trimethylsilyl group.
C-H Stretch (aromatic)~3000-3100These are typical for aromatic C-H bonds.
C-H Stretch (aldehyde)~2820 and ~2720These two weak bands are characteristic of the C-H bond in an aldehyde.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Analysis Type Expected m/z for this compound Comparison with Derivatives
Molecular Ion (M⁺)202.08[5][6]The molecular ion peak will shift according to the mass of any substituents added to or removed from the parent structure. The exact mass can be used to confirm the molecular formula.
Key Fragments[M-1]⁺ (m/z 201), [M-15]⁺ (m/z 187, loss of CH₃), [M-29]⁺ (m/z 173, loss of CHO)The fragmentation pattern is a molecular fingerprint. For benzaldehyde (B42025) derivatives, a common fragment is the phenyl cation at m/z 77.[7] The fragmentation will be significantly different for derivatives with other functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic analyses.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]

  • Data Acquisition :

    • Record ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.[1]

    • Acquire ¹³C NMR spectra on the same instrument, typically operating at 100 MHz or 125 MHz, respectively.[1]

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent disk.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Gas Chromatography (GC) :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column based on boiling point and polarity.

  • Mass Spectrometry (MS) :

    • As the components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (commonly by Electron Impact - EI) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.[9]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Correlate Data H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for synthesis, purification, and spectroscopic confirmation.

Structure_Confirmation_Logic cluster_molecule Molecular Structure: 4-[(TMS)ethynyl]benzaldehyde cluster_data Spectroscopic Evidence TMS -Si(CH₃)₃ Alkyne -C≡C- Aromatic -C₆H₄- Aldehyde -CHO H_NMR_TMS ¹H NMR: ~0.25 ppm (9H, s) H_NMR_TMS->TMS C_NMR_TMS ¹³C NMR: ~0.0 ppm C_NMR_TMS->TMS IR_Alkyne IR: ~2150 cm⁻¹ IR_Alkyne->Alkyne H_NMR_Aromatic ¹H NMR: ~7.5-7.9 ppm (4H) H_NMR_Aromatic->Aromatic H_NMR_Aldehyde ¹H NMR: ~9.9 ppm (1H, s) H_NMR_Aldehyde->Aldehyde C_NMR_Aldehyde ¹³C NMR: ~192 ppm C_NMR_Aldehyde->Aldehyde IR_Aldehyde IR: ~1700 cm⁻¹ IR_Aldehyde->Aldehyde MS_MW MS: M⁺ at m/z 202 MS_MW->TMS Confirms Overall Mass MS_MW->Alkyne Confirms Overall Mass MS_MW->Aromatic Confirms Overall Mass MS_MW->Aldehyde Confirms Overall Mass

Caption: Correlation of spectroscopic data to molecular fragments.

References

A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling for the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons. This guide provides a detailed comparison of the traditional copper-catalyzed and the increasingly favored copper-free Sonogashira coupling methods for the synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a valuable building block in medicinal chemistry and materials science.

The choice between employing a copper co-catalyst or opting for a copper-free system can significantly impact reaction efficiency, product purity, and overall process viability. This comparison delves into the nuances of each methodology, supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Performance and Conditions: A Side-by-Side Comparison

The following table summarizes the key quantitative data for both copper-catalyzed and copper-free Sonogashira coupling reactions for the synthesis of this compound from 4-iodobenzaldehyde (B108471) and (trimethylsilyl)acetylene. The data is compiled from analogous reactions reported in the literature and represents typical outcomes.

ParameterCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Typical Yield 85-95%90-97%
Reaction Time 2-6 hours3-24 hours
Reaction Temperature Room Temperature to 60 °CRoom Temperature to 90 °C
Palladium Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Copper Co-catalyst Loading 1 - 5 mol%Not Applicable
Key Advantage Generally faster reaction times.Avoidance of diyne byproduct formation (Glaser coupling), simplified purification, and reduced toxicity.[1][2]
Key Disadvantage Potential for Glaser-Hay homocoupling of the alkyne, leading to impurities.[2][3]Can sometimes require higher temperatures or longer reaction times.

Experimental Workflow

The general workflow for both copper-catalyzed and copper-free Sonogashira coupling reactions follows a similar sequence of steps, as illustrated in the diagram below. The primary distinction lies in the composition of the catalytic system.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide (4-Iodobenzaldehyde) and Alkyne ((Trimethylsilyl)acetylene) in Solvent B Add Base (e.g., Triethylamine (B128534), Diisopropylamine) A->B 1. C Add Palladium Catalyst (e.g., Pd(PPh3)2Cl2) B->C 2. D Add Copper Co-catalyst (if applicable) (e.g., CuI) C->D 3. E Heat and Stir under Inert Atmosphere D->E 4. F Quench Reaction E->F 5. G Extract Product F->G 6. H Purify by Column Chromatography G->H 7.

Caption: General experimental workflow for Sonogashira coupling.

Detailed Experimental Protocols

Below are representative experimental protocols for both copper-catalyzed and copper-free Sonogashira coupling for the synthesis of this compound.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a classic approach that utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.

Materials:

  • 4-Iodobenzaldehyde

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (B28343), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzaldehyde (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

  • To the stirring mixture, add (trimethylsilyl)acetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the use of a copper co-catalyst, which can simplify the purification process and avoid the formation of diyne byproducts.[1][4][5]

Materials:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzaldehyde (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and diisopropylamine (2.0 mmol).

  • To the stirring mixture, add (trimethylsilyl)acetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira reaction, whether copper-catalyzed or copper-free, involves a series of well-defined steps. The diagram below illustrates the generally accepted mechanism for both pathways. In the copper-catalyzed version, the transmetalation step is facilitated by a copper acetylide intermediate. In the copper-free version, the alkyne is thought to coordinate directly to the palladium center, often assisted by the amine base.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Role (if present) cluster_cu_free Copper-Free Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Product Product Ar-C≡C-R RE->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide CuX, Base CuX CuX CuAcetylide->TM to Pd(II) complex Base Base Alkyne2 R-C≡C-H Alkyne2->TM directly to Pd(II) complex, assisted by Base Base2 Base PdComplex Ar-Pd(II)-X

Caption: Catalytic cycles of Sonogashira coupling.

Conclusion

Both copper-catalyzed and copper-free Sonogashira coupling methods are effective for the synthesis of this compound. The traditional copper-catalyzed method often provides faster reaction times. However, the copper-free approach is increasingly preferred due to the elimination of copper-related side products, which simplifies purification and reduces the environmental impact.[1][2] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. For pharmaceutical applications where high purity is paramount, the copper-free method is often the superior choice.[1]

References

Navigating the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde: A Comparative Guide to Reaction Byproducts and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a valuable building block in medicinal chemistry and materials science. We delve into the prevalent Sonogashira coupling reaction, scrutinizing the formation of byproducts and presenting data-driven comparisons between the traditional copper-co-catalyzed method and modern copper-free alternatives. Detailed experimental protocols and visual workflows are provided to aid in the selection of the most suitable synthetic strategy.

The synthesis of this compound is most commonly achieved via the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide (such as 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde) with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a base. A key consideration in this synthesis is the formation of undesirable byproducts, which can complicate purification and reduce the overall yield of the desired product.

The Primary Culprit: Homocoupling Byproducts

The most significant byproduct in the Sonogashira synthesis of this compound is the homocoupling product of the terminal alkyne, resulting in the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This reaction, often referred to as Glaser coupling, is promoted by the presence of oxygen and is a common challenge in traditional Sonogashira protocols that utilize a copper(I) co-catalyst.

Comparative Analysis: Copper-Co-Catalyzed vs. Copper-Free Sonogashira Coupling

To mitigate the formation of homocoupling byproducts and address concerns regarding the toxicity and potential for catalyst poisoning associated with copper, copper-free Sonogashira protocols have emerged as a compelling alternative. Below is a comparative analysis of these two methodologies.

ParameterCopper-Co-Catalyzed SonogashiraCopper-Free Sonogashira
Primary Byproduct 1,4-bis(trimethylsilyl)buta-1,3-diyne (significant)1,4-bis(trimethylsilyl)buta-1,3-diyne (reduced)
Typical Yield of Desired Product Good to excellent, but can be compromised by homocoupling.Generally high, often with cleaner reaction profiles.
Reaction Conditions Milder temperatures often possible.May require higher temperatures or specific ligands to achieve high efficiency.
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).Palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos).
Advantages Well-established, often faster reaction times at lower temperatures.Reduced homocoupling, avoids toxic copper, simpler purification.[1]
Disadvantages Significant homocoupling, potential for copper contamination in the final product.May require more expensive or specialized ligands, potentially slower reaction rates.

Table 1. Comparison of Copper-Co-Catalyzed and Copper-Free Sonogashira Reactions for the Synthesis of this compound.

Experimental Data: Yields and Byproduct Formation

The following table summarizes representative experimental data for the synthesis of arylalkynes, illustrating the impact of the reaction conditions on product yield and byproduct formation.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield of ArylalkyneHomocoupling ByproductReference
4-Iodo-N,N-dimethylanilineTrimethylsilylacetylenePd(PPh₃)₄ / CuITriethylamineTriethylamineQuantitativeTraces[2]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSO97%Not reported[1]
4-BromobenzaldehydeTrimethylsilylacetylenePd(OAc)₂ / PPh₃TriethylamineTriethylamine(Not specified for this exact reaction, but a general method)(Not specified)[3]

Table 2. Representative yields for Sonogashira coupling reactions under various conditions.

Experimental Protocols

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Synthesis

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl halides with trimethylsilylacetylene.

Materials:

  • 4-Bromobenzaldehyde

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous and degassed)

  • Toluene (B28343) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous and degassed toluene and triethylamine.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst residues.

  • The filtrate is washed with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Protocol 2: Copper-Free Sonogashira Synthesis

This protocol is a generalized procedure based on modern copper-free Sonogashira methodologies.

Materials:

  • 4-Bromobenzaldehyde

  • Trimethylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A suitable base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃))

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-bromobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq) to a dry reaction vessel.

  • Add the anhydrous and degassed solvent.

  • Add trimethylsilylacetylene (1.5 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Alternative Synthetic Routes

While the Sonogashira reaction is the predominant method, other strategies for the synthesis of aryl alkynes from aryl aldehydes exist, though they are less commonly employed for this specific target. One such approach is the Seyferth-Gilbert homologation , where an aldehyde is converted to a terminal alkyne using the Ohira-Bestmann reagent.[4] This two-step process would involve the initial formation of 4-ethynylbenzaldehyde, followed by silylation. Another potential, though less direct, route involves the conversion of the aldehyde to a different functional group (e.g., a halide) that can then participate in a coupling reaction.

Visualizing the Synthetic Pathways

To better understand the reaction workflows, the following diagrams illustrate the key steps in the Sonogashira coupling and an alternative synthetic approach.

Sonogashira_Workflow cluster_copper Copper-Co-Catalyzed Sonogashira cluster_copper_free Copper-Free Sonogashira A1 4-Bromobenzaldehyde + Trimethylsilylacetylene B1 Pd/Cu Catalysis (e.g., PdCl₂(PPh₃)₂/CuI) A1->B1 Base (e.g., Et₃N) C1 Purification (Column Chromatography) B1->C1 E1 Byproduct: 1,4-bis(trimethylsilyl)buta-1,3-diyne B1->E1 Homocoupling D1 This compound C1->D1 A2 4-Bromobenzaldehyde + Trimethylsilylacetylene B2 Pd Catalysis (e.g., Pd(OAc)₂/Ligand) A2->B2 Base (e.g., Cs₂CO₃) C2 Purification (Column Chromatography) B2->C2 E2 Byproduct: (Reduced Homocoupling) B2->E2 D2 This compound C2->D2

Comparison of Sonogashira Reaction Workflows.

Alternative_Synthesis cluster_alternative Alternative (Hypothetical) Route A 4-Bromobenzaldehyde B Sonogashira Coupling A->B D Conversion to another functional group (e.g., alkyne) A->D C This compound B->C E Subsequent Reaction D->E E->C

High-Level Comparison of Synthetic Strategies.

Conclusion

The Sonogashira coupling remains the most direct and efficient method for the synthesis of this compound. While the traditional copper-co-catalyzed protocol is effective, the formation of homocoupling byproducts can be a significant issue. Copper-free Sonogashira reactions offer a robust alternative that minimizes this side reaction, often leading to cleaner reaction profiles and simplified purification. The choice between these methods will depend on factors such as the availability and cost of specialized ligands, the scale of the reaction, and the tolerance of the substrates to the reaction conditions. For applications where copper contamination is a concern, the copper-free approach is unequivocally superior. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies for this important chemical intermediate.

References

A Comparative Guide to Alternative Protecting Groups for Terminal Alkynes in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. A critical aspect of this reaction is the strategic use of protecting groups for the terminal alkyne, which prevents undesired side reactions such as homocoupling (Glaser coupling) and allows for sequential couplings. While the trimethylsilyl (B98337) (TMS) group has been the traditional choice, a range of alternative protecting groups have emerged, offering distinct advantages in terms of stability, ease of removal, and facilitation of product purification. This guide provides an objective comparison of common and alternative protecting groups for terminal alkynes in Sonogashira reactions, supported by experimental data and detailed protocols.

Overview of Protecting Groups

The ideal protecting group for a terminal alkyne in a Sonogashira reaction should be easily introduced, stable under the reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule. The choice of protecting group can significantly impact the overall efficiency and yield of a synthetic route. This guide focuses on a comparative analysis of silyl-based protecting groups and notable non-silyl alternatives.

Silyl (B83357) Protecting Groups:

  • Trimethylsilyl (TMS): The most common and cost-effective silyl protecting group. It is easily introduced and removed.

  • Triisopropylsilyl (TIPS): A bulkier silyl group that offers greater stability to acidic and basic conditions compared to TMS. This increased stability can be advantageous in multi-step syntheses.

Alternative Protecting Groups:

  • (3-Cyanopropyl)dimethylsilyl (CPDMS): A polar protecting group designed to simplify the purification of nonpolar products by increasing their polarity, thus allowing for easier separation from nonpolar starting materials and byproducts via chromatography.

  • Diphenylphosphoryl (Ph₂P(O)): Another highly polar protecting group that aids in the chromatographic purification of nonpolar compounds. It is stable under acidic conditions and can be selectively removed in the presence of silyl groups.

Comparative Performance Data

The following tables summarize the performance of different protecting groups in Sonogashira coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Silyl Protecting Groups in Sonogashira Coupling

Protecting GroupAryl HalideAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
TMS 4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NRT295[1]
TIPS 1-Iodo-4-nitrobenzene(Triisopropylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃N / THFRT392[2]
TMS 2-Bromobenzaldehyde1-Phenyl-2-(trimethylsilyl)acetylenePd(OAc)₂ / PPh₃ / CuIEt₃N601285[3]
TIPS (S p )-1-bromo-2-(trifluoromethanesulfonyloxy)-[4]heliceneTriisopropylsilylacetylenePd₂(dba)₃ / dppf / CuIi-Pr₂NEt / THF601288[5]

Table 2: Performance of Alternative Protecting Groups in Sonogashira Coupling

Protecting GroupAryl HalideAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
CPDMS 1,4-Diiodobenzene(3-Cyanopropyl)dimethylsilylacetylenePd(PPh₃)₂Cl₂ / PPh₃ / CuIPiperidine80-39 (mono-adduct)[6]
Ph₂P(O) 1,2-DiiodobenzeneDiphenyl(ethynyl)phosphine oxidePd(PPh₃)₂Cl₂ / CuIEt₃N / THF601256[6]
Ph₂P(O) 1,4-DiiodobenzeneDiphenyl(ethynyl)phosphine oxidePd(PPh₃)₂Cl₂ / CuIEt₃N / THF601225-35 (mono-adduct)[6]

Experimental Protocols

Below are detailed experimental protocols for the protection of terminal alkynes, their use in Sonogashira coupling, and subsequent deprotection.

Protocol 1: Trimethylsilyl (TMS) Protection and Deprotection

A. TMS Protection of a Terminal Alkyne (e.g., Phenylacetylene)

  • To a solution of phenylacetylene (B144264) (1.0 equiv) in dry THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chlorotrimethylsilane (B32843) (TMSCl, 1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the TMS-protected alkyne.

B. Sonogashira Coupling with TMS-Protected Alkyne

  • To a degassed solution of an aryl halide (e.g., 4-iodotoluene, 1.0 equiv) and (trimethylsilyl)acetylene (1.2 equiv) in triethylamine (B128534), add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv) under an inert atmosphere.[1][3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[1]

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C. Deprotection of the TMS Group

  • To a solution of the TMS-protected coupled product (1.0 equiv) in methanol (B129727), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected alkyne.

Protocol 2: Diphenylphosphoryl (Ph₂P(O)) Protection and Deprotection

A. Ph₂P(O) Protection of a Terminal Alkyne (e.g., Phenylacetylene) [6]

  • To a solution of phenylacetylene (1.0 equiv) in THF, add chlorodiphenylphosphine (B86185) (1.1 equiv), CuI (0.05 equiv), and triethylamine (1.5 equiv).[6]

  • Stir the mixture at room temperature for 1 hour.[6]

  • Add 30% aqueous H₂O₂ (2.0 equiv) dropwise at 0 °C.[6]

  • Stir the reaction at room temperature for 1 hour.[6]

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield the Ph₂P(O)-protected alkyne.[6]

B. Sonogashira Coupling with Ph₂P(O)-Protected Alkyne [6]

  • To a solution of an aryl halide (e.g., 1,2-diiodobenzene, 1.0 equiv) and the Ph₂P(O)-protected alkyne (1.1 equiv) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv) under an inert atmosphere.[6]

  • Heat the reaction mixture at 60 °C and monitor by TLC.[6]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • The high polarity of the Ph₂P(O) group facilitates purification by silica (B1680970) gel chromatography.[6]

C. Deprotection of the Ph₂P(O) Group [6]

  • To a solution of the Ph₂P(O)-protected coupled product (1.0 equiv) in THF, add potassium tert-butoxide (t-BuOK, 1.5 equiv) at room temperature.[7]

  • Stir the mixture for 30 minutes, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the terminal alkyne.

Visualizing the Workflow

The general workflow for a Sonogashira reaction involving a protected terminal alkyne is depicted below. This process involves three key stages: protection of the starting alkyne, the palladium-catalyzed cross-coupling reaction, and the final deprotection to reveal the terminal alkyne in the product.

Sonogashira_Workflow Start Terminal Alkyne (R-C≡C-H) Protected_Alkyne Protected Alkyne (R-C≡C-PG) Start->Protected_Alkyne Protection Protecting_Group Protecting Group (e.g., TMSCl, Ph₂P(O)Cl) Protecting_Group->Protected_Alkyne Sonogashira Sonogashira Coupling Protected_Alkyne->Sonogashira Aryl_Halide Aryl/Vinyl Halide (Ar-X) Aryl_Halide->Sonogashira Coupled_Product Coupled Product (Ar-C≡C-PG) Sonogashira->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Final Product (Ar-C≡C-H) Deprotection->Final_Product

Caption: General workflow of a Sonogashira reaction with a protected alkyne.

The selection of a suitable protecting group is a critical decision in the strategic planning of a Sonogashira coupling reaction. The following decision pathway can assist researchers in choosing an appropriate protecting group based on the specific requirements of their synthesis.

Protecting_Group_Decision Start Need to protect a terminal alkyne? Simple_Coupling Is it a simple, one-step coupling with easy purification? Start->Simple_Coupling Yes End Proceed with Synthesis Start->End No TMS Use TMS Simple_Coupling->TMS Yes Complex_Synthesis Is the synthesis multi-step with harsh conditions? Simple_Coupling->Complex_Synthesis No TMS->End TIPS Consider TIPS for greater stability Complex_Synthesis->TIPS Yes Purification_Challenge Is purification of a nonpolar product challenging? Complex_Synthesis->Purification_Challenge No TIPS->End Polar_PG Use a polar protecting group like CPDMS or Ph₂P(O) Purification_Challenge->Polar_PG Yes Selective_Deprotection Is selective deprotection in the presence of other protecting groups needed? Purification_Challenge->Selective_Deprotection No Polar_PG->End Orthogonal_PG Choose orthogonal groups (e.g., TIPS and Ph₂P(O)) Selective_Deprotection->Orthogonal_PG Yes Selective_Deprotection->End No Orthogonal_PG->End

Caption: Decision pathway for selecting an alkyne protecting group.

Conclusion

The choice of a protecting group for terminal alkynes in Sonogashira reactions extends beyond the conventional TMS group. Alternatives like TIPS offer enhanced stability for complex, multi-step syntheses, while polar protecting groups such as CPDMS and Ph₂P(O) can significantly simplify the purification of nonpolar products. The selection of an appropriate protecting group should be based on a careful consideration of the overall synthetic strategy, including the stability of the substrates and intermediates, the reaction conditions of subsequent steps, and the ease of product purification. The experimental data and protocols provided in this guide offer a starting point for researchers to make informed decisions and optimize their Sonogashira coupling reactions.

References

Benchmarking the efficiency of different palladium catalysts for the synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide provides an objective comparison of the efficiency of various palladium catalysts for the synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a valuable building block in the development of pharmaceuticals and functional materials. The data presented herein is a compilation from various scientific sources and aims to assist researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Palladium Catalysts

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst, ligands, copper co-catalyst (if used), base, and solvent system. Below is a summary of the performance of different palladium catalysts for the synthesis of this compound or analogous aryl alkynes.

Disclaimer: The following data has been compiled from different studies. Reaction conditions may vary, and a direct comparison under identical conditions is not available in the literature. This table should be used as a general guideline for catalyst selection.

CatalystCatalyst Loading (mol%)Co-catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
Pd(PPh₃)₄3CuIEt₃NToluene (B28343)60-806-12Good to Excellent4-Bromobenzaldehyde (B125591) with a terminal alkyne[1]
PdCl₂(PPh₃)₂2-3CuIEt₃N / DiPEATHFRT - 608-2485-974-Bromo-2,6-diiodoaniline with phenylacetylene[2]
Pd(OAc)₂2SPhosK₃PO₄1,4-Dioxane808924-Bromo-2,6-diiodoaniline with an arylboronic acid (Suzuki)
Pd/C (10%)------534-Iodo-anisole with an alkyne (flow chemistry)[3]
PdCl₂(PPh₃)₂3None (Cu-free)TBAFSolvent-freeNot specifiedFastModerate to ExcellentVarious aryl halides with alkynes[4]
Pd₂(dba)₃-XPhosK₃PO₄THF706954-Bromo-2,6-diiodoaniline with an arylboronic acid (Suzuki)

Experimental Protocols

Detailed methodologies for two common catalytic systems are provided below.

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling using Pd(PPh₃)₄

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv.).

  • Dissolve the starting material in anhydrous toluene or DMF (10 mL).

  • To the solution, add trimethylsilylacetylene (1.2 mmol, 1.2 equiv.), triethylamine (3.0 mmol, 3.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).[1]

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling using PdCl₂(PPh₃)₂

This protocol is a general method for a cleaner synthesis, avoiding the use of a copper co-catalyst.[4]

Materials:

  • 4-Bromobenzaldehyde

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a reaction vessel, combine 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), trimethylsilylacetylene (1.5 mmol, 1.5 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and TBAF (3.0 mmol, 3.0 equiv.).[4]

  • The reaction can be performed under solvent-free conditions or in a minimal amount of an anhydrous solvent like THF or 1,4-dioxane.

  • Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic phase with water and brine to remove TBAF salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography.

Visualizing the Reaction Mechanism and Workflow

To better understand the chemical processes and experimental setup, the following diagrams are provided.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition_complex Ar-Pd(II)(X)L₂ pd0->oxidative_addition_complex Oxidative Addition aryl_halide Ar-X (4-Bromobenzaldehyde) aryl_halide->oxidative_addition_complex transmetalation_complex Ar-Pd(II)(C≡C-R)L₂ oxidative_addition_complex->transmetalation_complex Transmetalation alkyne R-C≡C-H (TMS-acetylene) cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Deprotonation cu_acetylide->transmetalation_complex transmetalation_complex->pd0:w Reductive Elimination product Ar-C≡C-R (Product) transmetalation_complex->product cui CuI cui->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Assemble dry Schlenk flask under inert atmosphere (Ar/N₂) start->setup add_reagents Add 4-Bromobenzaldehyde, Solvent, Base, and Trimethylsilylacetylene setup->add_reagents add_catalysts Add Pd Catalyst and CuI (if applicable) add_reagents->add_catalysts reaction Heat and stir reaction mixture (e.g., 60-80 °C, 6-12 h) add_catalysts->reaction monitoring Monitor progress by TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool to RT, perform aqueous workup monitoring->workup Complete purification Purify by flash column chromatography workup->purification analysis Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The following provides detailed guidance for the safe and compliant disposal of 4-[(Trimethylsilyl)ethynyl]benzaldehyde, tailored for researchers, scientists, and drug development professionals. The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.[1][2][3][4] In-lab chemical deactivation is not advised without specific, validated protocols for this compound due to the potential for hazardous side reactions.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[1][2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][5]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for collecting and managing the waste of this compound within a laboratory setting, leading up to its transfer to a professional disposal service.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Designation: this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from incompatible materials. While specific incompatibility data for this compound is limited, general practice dictates segregating reactive chemicals. Store it away from strong oxidizing agents, strong acids, and strong bases.

Step 2: Waste Collection and Container Selection

  • Container: Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid organic waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the CAS number (77123-57-0), and the associated hazard warnings (e.g., "Irritant").

  • Container Management: Keep the waste container closed except when adding waste.[6] Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7]

Step 3: On-site Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[8][9]

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[2][5]

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or an equivalent department.

  • Documentation: Complete all necessary waste disposal forms or online requests as required by your institution and the waste disposal vendor.

  • Handover: Ensure the waste is securely packaged and labeled according to regulatory standards before it is collected by the licensed waste disposal company.

Quantitative Data Summary
Generator StatusMonthly Generation RateOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 6,000 kg for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgNo quantity limit, for up to 90 days

Researchers should consult their institution's EHS department to understand their facility's specific generator status and associated limits.

Experimental Protocols: Potential In-Lab Treatment Considerations (For Informational Purposes Only)

While not recommended as a standard disposal procedure, understanding the chemical functionalities of this compound allows for a discussion of potential degradation pathways that a specialized waste treatment facility might employ. These are not instructions for in-lab treatment.

  • Oxidation of the Aldehyde Group: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are often less hazardous.[10] Reagents like potassium permanganate (B83412) (KMnO₄) can be used for this purpose.[10][11] However, the presence of the trimethylsilyl (B98337) and ethynyl (B1212043) groups could lead to side reactions with strong oxidizers.

  • Cleavage of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is a labile protecting group that can be cleaved under mild basic or acidic conditions.[12] For instance, treatment with potassium carbonate in methanol (B129727) is a known method for the deprotection of TMS-alkynes.[5] This would yield 4-ethynylbenzaldehyde.

These potential reactions highlight the chemical reactivity of the compound but should not be attempted for disposal purposes in a standard laboratory setting without a thorough risk assessment and validated procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always collect Collect waste in a dedicated, compatible, and sealed container. ppe->collect label_waste Label container clearly: 'Hazardous Waste', Chemical Name, CAS#, Hazards collect->label_waste store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store request_pickup Request waste pickup through institutional EHS procedures. store->request_pickup ehs_pickup EHS/Licensed Contractor Picks Up Waste request_pickup->ehs_pickup Handover transport Transport to an Approved Waste Disposal Facility ehs_pickup->transport end End: Proper Disposal (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-[(Trimethylsilyl)ethynyl]benzaldehyde (CAS No. 77123-57-0). Adherence to these procedures is paramount for ensuring laboratory safety and operational integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Recommended Equipment Specification and Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shieldEssential to protect against splashes and airborne particles.
Hand Protection Nitrile rubber glovesProvides good resistance to benzaldehydes.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For prolonged contact, consider thicker gauge gloves or double gloving.
Respiratory Protection NIOSH-approved N95 dust mask or an air-purifying respirator with organic vapor cartridgesRecommended, especially when handling the solid outside of a fume hood or when generating dust.[3] Necessary in poorly ventilated areas.
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills and contamination.

II. Handling and Operational Plan

A. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.

B. Safe Handling Protocol

This compound is a solid that may be air and moisture sensitive.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring all required equipment is within reach.

  • Weighing and Transfer:

    • If possible, handle the solid within a glovebox under an inert atmosphere.

    • If a glovebox is not available, weigh the compound in a fume hood.

    • To minimize dust generation, do not pour the solid directly. Use a spatula for transfers.

  • During Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • If the reaction is sensitive to air or moisture, use Schlenk line techniques.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands with soap and water after removing gloves.

III. Spill Management Plan

Immediate and appropriate response to a spill is critical to prevent injury and further contamination.

A. Spill Classification

  • Minor Spill: A small amount of solid that can be safely cleaned up by trained laboratory personnel.

  • Major Spill: A large quantity of solid, or any amount in a poorly ventilated area or near an ignition source, requiring emergency response.

B. Spill Cleanup Protocol

Spill Size Action
Minor Spill 1. Alert Personnel: Notify others in the immediate area. 2. Don PPE: Wear appropriate PPE, including respiratory protection. 3. Containment: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent dust from becoming airborne. 4. Collection: Carefully sweep the material into a designated waste container. Avoid creating dust. 5. Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste. 6. Ventilation: Ensure the area is well-ventilated.
Major Spill 1. Evacuate: Immediately evacuate the area. 2. Alert: Notify your supervisor and the appropriate emergency response team. 3. Isolate: Close doors to the affected area and prevent re-entry. 4. Ventilate: If it can be done safely, increase ventilation to the area.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.

A. Waste Segregation

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for non-halogenated organic solid waste.[4][5]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated container for non-halogenated organic liquid waste.[6][7]

B. Disposal Procedure

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Potential Pre-treatment (for advanced users): For larger quantities, a deprotection of the trimethylsilyl (B98337) group via hydrolysis can be considered. This would yield D-(+)-trehalose and trimethylsilanol (B90980).[8] The resulting trimethylsilanol is flammable and must be disposed of as hazardous chemical waste. This procedure should only be performed by trained chemists with a thorough understanding of the reaction and safety precautions.

V. Workflow Diagrams

The following diagrams illustrate the key operational workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Well-Ventilated Workspace prep1->prep2 handling1 Weigh Solid in Fume Hood prep2->handling1 handling2 Transfer using Spatula handling1->handling2 handling3 Conduct Reaction handling2->handling3 post1 Clean Work Area handling3->post1 post2 Dispose of Waste Properly post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

spill Spill Occurs assess Assess Spill Size spill->assess minor Minor Spill assess->minor major Major Spill assess->major cleanup Follow Minor Spill Cleanup Protocol minor->cleanup Safe to handle evacuate Evacuate and Alert Emergency Response major->evacuate Unsafe to handle

Caption: Decision workflow for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Trimethylsilyl)ethynyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(Trimethylsilyl)ethynyl]benzaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.